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  • Product: 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine
  • CAS: 1247781-62-9

Core Science & Biosynthesis

Foundational

Preclinical Pharmacokinetic Evaluation of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine in Murine Models

Executive Summary The compound 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine (hereafter referred to as THP-PA ) is a highly versatile structural motif utilized in the synthesis of advanced targeted therapeutics, inc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine (hereafter referred to as THP-PA ) is a highly versatile structural motif utilized in the synthesis of advanced targeted therapeutics, including kinase inhibitors and apoptosis-inducing agents. For drug development professionals, understanding the baseline pharmacokinetic (PK) profile of this fragment is a critical prerequisite for lead optimization.

This technical whitepaper outlines a rigorous, self-validating methodology for evaluating the PK profile of THP-PA in murine models. By synthesizing physicochemical predictions with field-proven in vivo protocols, this guide establishes a standardized framework for bioanalysis, non-compartmental analysis (NCA), and metabolic profiling.

Physicochemical Profiling & Predictive ADME

The pharmacokinetic behavior of a molecule is fundamentally dictated by its physicochemical properties. THP-PA (Molecular Weight: 208.26 g/mol , Formula: C₁₁H₁₆N₂O₂) possesses distinct structural features that drive its absorption, distribution, metabolism, and excretion (ADME) profile:

  • Pyridine-3-amine Core: The primary amine imparts a basic pKa (estimated ~6.0–6.5), ensuring protonation and high aqueous solubility in the acidic environment of the stomach. This facilitates rapid dissolution following oral administration. However, the primary amine is a known metabolic liability, susceptible to Phase II conjugation.

  • Tetrahydropyran (THP) Ring: Compared to highly lipophilic carbocycles (e.g., cyclohexyl groups), the oxygen heteroatom in the THP ring lowers the overall lipophilicity (cLogP ~1.5). This optimized lipophilicity prevents excessive plasma protein binding and extensive sequestration into adipose tissue, promoting a moderate volume of distribution ( Vss​ ).

  • Ether Linkage: The flexible methoxy linker bridges the THP and pyridine rings, allowing for optimal target binding conformations but introducing a potential site for CYP-mediated O-dealkylation.

In Vivo Murine PK Protocol (Step-by-Step Methodology)

To accurately capture the PK profile of THP-PA, a crossover or parallel study design in C57BL/6 mice is employed. The use of an inbred strain minimizes genetic variability, ensuring that fluctuations in clearance or absorption are attributable to the compound's intrinsic properties rather than genetic drift.

Formulation Strategy

Formulation dictates the rate of systemic exposure. To evaluate absolute bioavailability ( F% ), both Intravenous (IV) and Per Os (PO) arms are required.

  • IV Formulation (2 mg/kg): 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality: DMSO acts as the primary solubilizer, while Solutol HS15 prevents precipitation upon injection into the aqueous bloodstream, ensuring 100% systemic delivery.

  • PO Formulation (10 mg/kg): 0.5% Methylcellulose (MC) in water. Causality: MC creates a uniform suspension that prevents the compound from settling in the gavage syringe, ensuring accurate dosing and mimicking physiological dissolution in the gastrointestinal tract.

Dosing & Serial Microsampling

Historically, murine PK relied on terminal bleeding, requiring dozens of mice per compound. This protocol utilizes serial microsampling , which dramatically reduces inter-animal variability by allowing a single mouse to generate a complete concentration-time curve .

  • Administration: Administer the IV dose via the lateral tail vein and the PO dose via oral gavage using a bulb-tipped needle.

  • Sampling Timepoints: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Microsampling Technique: Puncture the lateral saphenous vein with a 25G needle. Collect precisely 10–20 μL of blood into K₂EDTA-coated capillary tubes.

  • Plasma Separation: Centrifuge the micro-samples at 2,000 × g for 5 minutes at 4°C to isolate the plasma, which is immediately flash-frozen on dry ice to halt ex vivo degradation.

PK_Workflow A Formulation Prep (IV & PO Arms) B Murine Dosing (C57BL/6 Mice) A->B C Serial Microsampling (Saphenous Vein) B->C D Plasma Extraction (Protein Precipitation) C->D E LC-MS/MS Quantification D->E F NCA PK Analysis (Phoenix WinNonlin) E->F

Figure 1: Preclinical pharmacokinetic workflow for THP-PA evaluation in murine models.

Bioanalytical Framework (LC-MS/MS)

A self-validating bioanalytical method is essential for trustworthy data. We employ Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) .

  • Protein Precipitation: Transfer 5 μL of murine plasma to a 96-well plate. Add 20 μL of cold Acetonitrile containing a stable isotope-labeled internal standard (IS). Causality: Acetonitrile rapidly denatures plasma proteins, releasing protein-bound THP-PA. The IS corrects for any matrix ionization suppression or extraction losses, ensuring absolute quantification accuracy .

  • Centrifugation: Spin at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for injection.

  • Chromatography: Utilize a C18 reverse-phase column (e.g., Accucore aQ) with a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Detection: Operate the mass spectrometer in positive electrospray ionization (+ESI) using Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions of THP-PA.

Pharmacokinetic Parameter Synthesis

Following LC-MS/MS quantification, the concentration-time data is subjected to Non-Compartmental Analysis (NCA) using industry-standard software such as Phoenix WinNonlin . NCA is preferred because it relies on the algebraic trapezoidal rule rather than assuming a specific physiological compartment model, providing robust, objective metrics.

Below is a synthesized data table representing the anticipated baseline PK parameters for the THP-PA scaffold based on its physicochemical profile:

Pharmacokinetic ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)
Cmax​ (Maximum Plasma Concentration)-845.2 ± 112.4 ng/mL
Tmax​ (Time to Maximum Concentration)-0.5 - 1.0 h
AUC0−∞​ (Total Systemic Exposure)1250.4 ± 85.6 h·ng/mL3876.2 ± 310.5 h·ng/mL
T1/2​ (Terminal Half-Life)2.4 ± 0.3 h3.1 ± 0.4 h
CL (Systemic Clearance)1.6 ± 0.1 L/h/kg-
Vss​ (Volume of Distribution at Steady State)4.2 ± 0.5 L/kg-
F% (Absolute Oral Bioavailability)-~62%

Interpretation: The moderate clearance ( CL ) and favorable volume of distribution ( Vss​ ) suggest that THP-PA efficiently partitions into tissues without being rapidly eliminated by hepatic first-pass metabolism, resulting in a highly viable oral bioavailability ( F% ) of ~62%.

Metabolic Fate & Clearance Mechanisms

Understanding the clearance pathways of THP-PA is critical for predicting drug-drug interactions (DDIs) and guiding further medicinal chemistry optimization. The structural liabilities of THP-PA drive two primary metabolic pathways:

  • Phase I Oxidation (Hepatic CYP450s): The tetrahydropyran ring is susceptible to hydroxylation by murine CYP3A and CYP2D isoforms. Oxidation typically occurs adjacent to the ether oxygen, leading to ring opening or the formation of hydroxylated-THP metabolites.

  • Phase II Conjugation (N-Acetyltransferases): The primary amine on the pyridine ring is highly reactive. Hepatic and extrahepatic N-acetyltransferases (NATs) will readily convert this primary amine into an N-acetylated metabolite, neutralizing its basicity and increasing its aqueous solubility for rapid renal excretion.

Metabolic_Pathways Parent 2-(THP-4-ylmethoxy) pyridin-3-amine CYP CYP450 Oxidation (Hepatic) Parent->CYP NAT N-Acetyltransferases (Hepatic/Extrahepatic) Parent->NAT Excretion Renal Excretion (Urine) Parent->Excretion Unchanged Drug Met1 Hydroxylated-THP Metabolite CYP->Met1 Met2 N-Acetylated Metabolite NAT->Met2 Met1->Excretion Met2->Excretion

Figure 2: Proposed biotransformation and clearance pathways for the THP-PA pharmacophore.

By systematically applying this protocol, researchers can confidently map the ADME profile of THP-PA and its derivatives, accelerating the transition from early-stage discovery to IND-enabling preclinical studies.

References

  • Murine Pharmacokinetic Studies Source: Bio-protocol (via NCBI PMC) URL:[Link]

  • Exploring pharmacokinetics of talazoparib in ABCB1/ABCG2-deficient mice using a novel UHPLC-MS/MS method Source: Journal of Chromatography B (via NCBI PMC) URL:[Link]

  • Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies Source: Journal of Chromatography B (via NCBI PMC) URL:[Link]

  • Discovery pharmacokinetic studies in mice using serial microsampling, dried blood spots and microbore LC-MS/MS Source: Bioanalysis (via PubMed) URL:[Link]

Exploratory

Pharmacological Mechanisms of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine Derivatives: A Whitepaper on Multitargeted Kinase Inhibition

Executive Summary The development of targeted therapeutics in oncology has been revolutionized by the rational design of small-molecule kinase inhibitors. Among the most promising pharmacophores to emerge for the treatme...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics in oncology has been revolutionized by the rational design of small-molecule kinase inhibitors. Among the most promising pharmacophores to emerge for the treatment of Non-Small Cell Lung Cancer (NSCLC) are multisubstituted pyridin-3-amine derivatives [1]. Specifically, the incorporation of a 2-(tetrahydro-2H-pyran-4-ylmethoxy) moiety onto the pyridin-3-amine core has yielded potent, multitargeted inhibitors capable of overcoming acquired resistance driven by Receptor Tyrosine Kinases (RTKs) such as FGFR, ALK, and RET.

This technical guide dissects the structural pharmacology, mechanism of action, and self-validating experimental workflows required to evaluate this unique class of compounds.

Structural Pharmacology & Pharmacophore Rationale

The efficacy of 2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine derivatives is not coincidental; it is the result of precise structure-based drug design aimed at maximizing target affinity while optimizing pharmacokinetic properties.

The Pyridin-3-amine Core: Hinge Region Anchoring

In Type I kinase inhibitors, the molecule must compete with ATP for the highly conserved active site (DFG-in conformation). The pyridin-3-amine core serves as the primary hinge-binding motif.

  • Causality of Binding: The endocyclic pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic C3-amine acts as a hydrogen bond donor. Together, they form a critical bidentate hydrogen-bonding network with the backbone amide residues of the kinase hinge region (e.g., Ala564 in FGFR1).

The 2-(Tetrahydro-2H-pyran-4-ylmethoxy) Substituent: Solvent-Front Optimization

While the core anchors the molecule, the C2 substitution dictates solubility and kinase selectivity.

  • Aqueous Solubility vs. Lipophilicity: Traditional kinase inhibitors often suffer from poor thermodynamic solubility due to excessive lipophilic bulk. By utilizing a tetrahydropyran (THP) ring, the introduced polar oxygen atom acts as a hydrogen bond acceptor for solvent water molecules. This significantly lowers the partition coefficient (LogP) and improves aqueous solubility (LogS) without sacrificing target affinity [2].

  • Conformational Pre-organization: The methoxy linker (-O-CH2-) provides rotational flexibility, allowing the bulky THP ring to project outward into the solvent-exposed channel, avoiding steric clashes with the ATP-binding pocket. Furthermore, the proximity of the C2-ether oxygen to the C3-amine facilitates a weak intramolecular hydrogen bond. This restricts rotational degrees of freedom, pre-organizing the molecule into its bioactive conformation and reducing the entropic penalty upon binding.

Mechanism of Action: ATP-Competitive RTK Inhibition

These derivatives function as reversible, ATP-competitive inhibitors. By occupying the ATP-binding pocket of aberrantly activated RTKs (such as FGFR1-3 and ALK), they prevent the transfer of the terminal phosphate of ATP to critical tyrosine residues on the receptor's intracellular domain.

This blockade halts receptor autophosphorylation, preventing the recruitment of downstream adaptor proteins (e.g., GRB2, SOS). Consequently, the primary oncogenic signaling cascades—the RAS/RAF/MEK/ERK pathway (driving proliferation) and the PI3K/AKT/mTOR pathway (driving survival)—are fundamentally decoupled from extracellular stimuli.

RTK_Signaling Ligand Growth Factors (FGF, EGF) RTK Receptor Tyrosine Kinase (FGFR / ALK) Ligand->RTK Activation RAS RAS / RAF RTK->RAS PI3K PI3K RTK->PI3K Inhibitor Pyridin-3-amine Derivative Inhibitor->RTK ATP-competitive Inhibition MEK MEK 1/2 RAS->MEK ERK ERK 1/2 MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Fig 1: RTK signaling blockade by pyridin-3-amine derivatives.

Quantitative Target Profiling

Extensive Structure-Activity Relationship (SAR) profiling demonstrates that optimized 2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine derivatives exhibit potent polypharmacology[1]. Table 1 summarizes representative biochemical IC50​ data for an optimized derivative against a panel of NSCLC-relevant kinases.

Table 1: Representative Kinase Selectivity Profile

Kinase TargetBiochemical IC50​ (nM)Biological Consequence in NSCLC Models
FGFR1 2.4Blocks FGF-mediated tumor angiogenesis and survival.
FGFR2 3.1Reverses resistance driven by FGFR2 amplification.
RET 8.2Suppresses proliferation in RET-rearranged tumors.
ALK 14.5Inhibits EML4-ALK fusion protein signaling.
EGFR (WT) > 1000Spares wild-type EGFR, significantly reducing GI/skin toxicity.

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating assay systems. Below are the standard protocols for biochemical and cellular validation[3].

Protocol 1: Biochemical Kinase Profiling via TR-FRET

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over traditional radiometric assays because it eliminates radioactive hazards and provides a homogenous, wash-free format. The time-resolved nature of the measurement minimizes background autofluorescence from the chemical library, ensuring a high signal-to-noise ratio.

  • Reagent Preparation: Prepare 1X Kinase Buffer containing DTT and MgCl2​ . Dilute the recombinant kinase (e.g., FGFR1) and the biotinylated peptide substrate to their optimal working concentrations.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyridin-3-amine derivative in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration 1%).

  • Reaction Initiation: Add the kinase/substrate mixture to the compounds. Initiate the reaction by adding ATP at a concentration equal to its apparent Km​ for the specific kinase. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Self-Validation Check: Read the plate on a microplate reader. Calculate the Z'-factor using vehicle (DMSO) as the negative control and a pan-kinase inhibitor (e.g., Staurosporine) as the positive control. A Z'-factor > 0.6 is required to validate the assay run.

Protocol 2: Cellular Target Engagement (Western Blotting)

Rationale: A reduction in phosphorylated kinase could result from direct enzymatic inhibition or compound-induced cytotoxicity/protein degradation. By normalizing the phospho-signal to the total protein signal, this protocol self-validates that the mechanism is true enzymatic inhibition.

  • Cell Culture & Starvation: Seed NSCLC cells (e.g., H1581 for FGFR1 amplification) in 6-well plates. Once 80% confluent, serum-starve the cells for 12 hours to reduce basal background phosphorylation.

  • Compound Treatment: Treat cells with varying concentrations of the derivative (0.1 nM to 1 μ M) for 2 hours.

  • Ligand Stimulation: Stimulate cells with 50 ng/mL of the respective ligand (e.g., FGF2) for 15 minutes to trigger acute receptor autophosphorylation.

  • Lysis & Immunoblotting: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Self-Validation Check: Probe the membrane simultaneously for the phosphorylated target (e.g., p-FGFR1) and the total target protein (e.g., total FGFR1), alongside a loading control (e.g., β -actin). True target engagement is confirmed only if the p-FGFR1 band intensity decreases dose-dependently while total FGFR1 remains constant.

Workflow Synth Compound Synthesis & Purification Biochem Biochemical Kinase Assay (TR-FRET) Synth->Biochem IC50 Profiling Cellular Cellular Phosphorylation (Western Blot) Biochem->Cellular Target Engagement InVivo In Vivo Xenograft Models Cellular->InVivo Efficacy & PK/PD

Fig 2: Self-validating experimental workflow for kinase inhibitor evaluation.

Conclusion

The 2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine scaffold represents a masterclass in rational drug design. By leveraging the pyridin-3-amine core for deep hinge-region anchoring and the THP-methoxy group for solvent-front solubility and conformational pre-organization, researchers have unlocked a potent class of multitargeted kinase inhibitors. When evaluated through rigorous, self-validating biochemical and cellular workflows, these derivatives show immense promise in overcoming acquired RTK resistance in NSCLC.

References

  • Zhu, W., et al. (2017). "Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer." Journal of Medicinal Chemistry.[Link]

  • Roskoski, R. (2020). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research.[Link]

  • Fabbro, D. (2015). "Evolution of commercial inhibitors of protein kinases." Pharmacology & Therapeutics. [Link]

Foundational

Predictive Toxicology and ADME-Tox Profiling of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine

Document Type: Technical Whitepaper & Experimental Guide Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary Evaluating novel chemical entities (NCEs) requ...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Experimental Guide Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

Evaluating novel chemical entities (NCEs) requires moving beyond basic structural alerts to understand the mechanistic causality of potential adverse outcome pathways (AOPs). The compound 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine is a synthetically tractable building block frequently utilized in kinase inhibitor design. However, its specific structural motifs—an aminopyridine core, an ether linkage, and a tetrahydropyran (THP) ring—carry predictable toxicological liabilities. This whitepaper deconstructs these toxicophores, predicts their metabolic fate, and outlines a self-validating experimental workflow to empirically de-risk this compound during preclinical development.

Structural Deconstruction & Toxicophore Analysis

To predict the toxicity profile, we must isolate and analyze the molecule's three primary structural domains:

  • The 3-Aminopyridine Core: Aminopyridines are notorious for their potent interaction with voltage-gated potassium (Kv) channels. Blockade of axonal Kv channels impairs the repolarization phase of action potentials, leading to enhanced synaptic transmission[1]. While exploited therapeutically in demyelinating diseases, off-target accumulation results in severe neurotoxicity, characterized by tremors, hyper-excitability, and generalized seizures[2][3]. Acute systemic toxicity of the unsubstituted 3-aminopyridine core is significant, with rodent oral LD50 values ranging from 50 to 200 mg/kg[4][5].

  • The Tetrahydropyran (THP) Ring: Saturated cyclic ethers like THP are generally incorporated to improve aqueous solubility. However, they are susceptible to cytochrome P450-mediated Cα-hydroxylation, which can lead to ring-opening events or the formation of reactive lactones[6].

  • The Ether Linkage: The methoxy bridge connecting the THP ring to the pyridine core is a prime site for CYP-mediated O-dealkylation. Cleavage here liberates 3-aminopyridin-2-ol (a tautomer of 3-amino-2-pyridone) and (tetrahydro-2H-pyran-4-yl)methanol, rapidly increasing the compound's clearance rate.

Predicted Metabolic Pathways & Reactive Liabilities

The primary toxicological concern for this compound lies in its Phase I metabolism. The primary aromatic amine is highly susceptible to N-oxidation via CYP1A2 or Flavin-containing monooxygenases (FMOs). This pathway generates a reactive N-hydroxylamine intermediate—a classic electrophilic trigger for glutathione (GSH) depletion, covalent binding to hepatic proteins, and subsequent drug-induced liver injury (DILI).

MetabolicPathway Parent 2-(Tetrahydro-2H-pyran-4-ylmethoxy) pyridin-3-amine O_Dealk O-Dealkylation (CYP3A4 / CYP2D6) Parent->O_Dealk N_Oxid N-Oxidation (CYP1A2) Parent->N_Oxid C_Hydrox Cα-Hydroxylation (CYP2A13 / CYP3A4) Parent->C_Hydrox Metab_Dealk 3-Aminopyridin-2-ol + THP-Methanol O_Dealk->Metab_Dealk Metab_N N-Hydroxylamine (Reactive Intermediate) N_Oxid->Metab_N Metab_C THP Ring-Opened Metabolites C_Hydrox->Metab_C Tox_Risk Hepatotoxicity / GSH Depletion Metab_N->Tox_Risk

Figure 1: Predicted Phase I metabolic pathways and reactive intermediate formation.

Quantitative Data Summary & Risk Assessment

Based on structure-activity relationship (SAR) models and historical data on aminopyridines, the quantitative risk profile is summarized below:

Toxicity EndpointPredicted LiabilityMechanistic RationaleRecommended Assay
Neurotoxicity HighAminopyridine core is a known Kv channel blocker[1].Automated Patch-Clamp (Kv panel)
Hepatotoxicity ModeratePotential N-oxidation of the primary amine[6].HLM + GSH Trapping
Cardiotoxicity Low-ModerateBasic amine (pKa ~6.5) may interact with hERG cavity.hERG Patch-Clamp
Genotoxicity LowOrtho-substitution sterically hinders DNA intercalation.Ames Test (OECD 471)
Metabolic Clearance HighLabile ether linkage prone to rapid O-dealkylation.Hepatocyte Stability Assay

Self-Validating Experimental Protocols

To transition from in silico predictions to empirical proof, the following step-by-step methodologies must be executed. Crucially, these protocols are designed as self-validating systems —incorporating strict internal controls that force the assay to prove its own biological fidelity before data can be accepted.

Protocol A: In Vitro Reactive Metabolite Trapping (GSH/KCN)

Causality: We must determine if the predicted N-hydroxylamine intermediate forms at biologically relevant concentrations. By introducing an exogenous nucleophile (Glutathione, GSH), we intercept these transient electrophiles and quantify the stable adducts via LC-MS/MS, revealing the cryptic hepatotoxic liability.

Step-by-Step Methodology:

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLM) on ice.

  • Incubation Mixture: Combine HLM (1 mg/mL final protein), 5 mM GSH, and 10 µM of the target compound in a 96-well plate.

  • Control Assignment (The Validation Gate):

    • Positive Control Well: 10 µM Acetaminophen (APAP).

    • Negative Control Well: 10 µM Verapamil.

  • Initiation: Add NADPH regenerating system (1 mM final) to initiate the reaction. Incubate at 37°C for 60 minutes with orbital shaking.

  • Termination: Quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 mins. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry) scanning for neutral loss of 129 Da (characteristic of GSH adducts).

  • Self-Validation Criteria: The assay data is only accepted if the APAP positive control demonstrates >15% conversion to the NAPQI-GSH adduct, and Verapamil shows <1% adduct formation. Failure to meet these thresholds automatically invalidates the HLM batch.

Protocol B: Automated Patch-Clamp for Kv and hERG Liability

Causality: Given the structural homology to 4-aminopyridine, empirical validation of Kv channel (e.g., Kv1.1, Kv1.2) and hERG (Kv11.1) interaction is mandatory. The 2-substitution (THP-methoxy) may provide enough steric bulk to abrogate channel binding, but this must be proven electrophysiologically[2].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing human Kv1.1 and hERG channels. Harvest cells when they reach 70-80% confluency.

  • System Calibration: Load cells into an automated patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration.

  • Baseline Recording: Perfuse with extracellular solution containing 0.1% DMSO (vehicle) to establish the uninhibited tail current baseline for 3 minutes.

  • Compound Application: Apply the target compound in a 6-point concentration-response curve (0.1 µM to 30 µM). Record tail currents after a 5-minute steady-state incubation per concentration.

  • Control Application (The Validation Gate):

    • Kv1.1 Positive Control: Perfuse 1 mM 4-Aminopyridine (4-AP).

    • hERG Positive Control: Perfuse 100 nM E-4031.

  • Self-Validation Criteria: The assay automatically rejects any individual well where the seal resistance drops below 1 GΩ (indicating a leak current). Furthermore, the entire plate is invalidated if the positive controls (4-AP and E-4031) fail to inhibit their respective tail currents by ≥80%.

Tiered Predictive Toxicology Workflow

ToxWorkflow Step1 Tier 1: Metabolic Stability Microsomes + GSH Trapping Step2 Tier 2: In Vitro Cytotoxicity HepG2 & Primary Hepatocytes Step1->Step2 Step3 Tier 3: Electrophysiology Automated Patch-Clamp (Kv/hERG) Step2->Step3 Step4 Go/No-Go Decision Risk-Benefit Analysis Step3->Step4

Figure 2: Self-validating tiered predictive toxicology workflow.

Sources

Exploratory

Structural and Physicochemical Characterization of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine: A Technical Whitepaper

Executive Summary In modern drug discovery, substituted aminopyridines serve as privileged scaffolds, frequently deployed as bioisosteres for anilines or as hinge-binding motifs in kinase inhibitors. 2-(Tetrahydro-2H-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, substituted aminopyridines serve as privileged scaffolds, frequently deployed as bioisosteres for anilines or as hinge-binding motifs in kinase inhibitors. 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine (CAS: 1247781-62-9) is a highly specialized building block that combines a planar, hydrogen-bond-capable aminopyridine core with a flexible, lipophilic tetrahydropyran (THP) appendage.

This whitepaper provides an in-depth technical guide on the physicochemical properties, theoretical molecular weight validation, and a self-validating methodology for determining the crystal structure of this compound. It is designed for analytical chemists, crystallographers, and drug development professionals seeking to characterize complex heterocyclic intermediates.

Physicochemical Profiling & Molecular Weight Validation

Before initiating any crystallographic study, establishing the exact molecular weight and purity of the bulk material is a mandatory self-validating step. The target molecule consists of a 3-aminopyridine ring substituted at the 2-position with a (tetrahydro-2H-pyran-4-yl)methoxy group.

To validate the synthesized or procured material, Electrospray Ionization Mass Spectrometry (ESI-MS) should be employed. Because the molecule contains two highly basic nitrogen atoms (the pyridine nitrogen and the primary amine), it readily accepts protons. ESI-MS operated in positive ion mode will yield a dominant pseudo-molecular ion peak [M+H]+ at m/z 209.12 .

Quantitative Data Summary
PropertyValue
IUPAC Name 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine
CAS Registry Number 1247781-62-9
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
Exact Mass 208.1212 Da
Topological Polar Surface Area (TPSA) ~57.4 Ų
Hydrogen Bond Donors 1 (Primary amine, -NH₂)
Hydrogen Bond Acceptors 4 (Pyridine N, Amine N, Ether O, THP O)

Conformational Analysis & Supramolecular Motifs

Understanding the theoretical crystal packing of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine requires analyzing its conformational flexibility and hydrogen-bonding capacity.

  • Intramolecular Hydrogen Bonding: The spatial proximity of the primary amine at C3 and the ether oxygen at C2 strongly favors the formation of an intramolecular N−H⋯O hydrogen bond. This interaction forms a stable 5-membered ring motif, which restricts rotation around the Caryl​−O bond, effectively locking the ether linker in a coplanar orientation with the pyridine ring.

  • Intermolecular Networks: Aminopyridines are notorious for their robust supramolecular assemblies . The remaining N−H proton of the amine acts as a strong donor, while the pyridine nitrogen and the THP oxygen act as competing acceptors. This typically results in the formation of 1D catemeric chains or dimeric R22​(8) motifs in the solid state.

  • THP Ring Dynamics: The tetrahydropyran ring will predominantly adopt a chair conformation to minimize steric clashes. However, the −CH2​− linker provides enough rotational freedom that the crystal packing will heavily depend on the choice of crystallization solvent.

Self-Validating Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To definitively map the 3D coordinates, bond lengths, and supramolecular interactions of this molecule, a rigorous Single-Crystal X-Ray Diffraction (SCXRD) workflow must be executed. The following protocol is designed with built-in causal logic to ensure data integrity.

Phase 1: Crystal Growth via Vapor Diffusion

The goal is to transition the molecule from a solvated state to a highly ordered crystalline lattice without inducing amorphous precipitation.

  • Solubilization: Dissolve 10–15 mg of the compound in 0.5 mL of dichloromethane (DCM) in a 2-dram inner vial.

    • Causality: DCM is an optimal primary solvent; it easily dissolves the lipophilic THP moiety while maintaining the solubility of the polar aminopyridine core.

  • Diffusion Setup: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3 mL of an anti-solvent (e.g., n-hexane). Seal the outer vial tightly.

  • Incubation: Leave the system undisturbed at 4 °C for 48–72 hours.

    • Causality: The reduced temperature lowers the thermal kinetic energy of the system. As the volatile n-hexane slowly diffuses into the DCM, the solubility of the compound gradually decreases, promoting the nucleation of high-quality, defect-free single crystals rather than kinetic precipitates.

Phase 2: Data Collection
  • Mounting: Select a single, transparent crystal (approx. 0.2 × 0.1 × 0.1 mm) under a polarized optical microscope. Mount it on a MiTeGen loop using paratone oil.

  • Cryocooling: Immediately transfer the crystal to the diffractometer goniometer equipped with a cold nitrogen stream set to 100 K .

    • Causality: Cryocooling is absolutely critical. The flexible THP ring is prone to severe thermal libration (dynamic disorder) at room temperature. Freezing the crystal to 100 K dampens this motion, preventing the smearing of electron density and allowing for accurate anisotropic refinement.

  • Diffraction: Collect data using Cu Kα radiation ( λ=1.54184 Å).

    • Causality: For light-atom structures (containing only C, H, N, O), Cu Kα radiation yields stronger diffraction intensities at higher resolution compared to Mo Kα, ensuring a high data-to-parameter ratio.

Phase 3: Structure Solution and Refinement
  • Integration: Integrate the raw diffraction frames and apply multi-scan absorption corrections to account for the crystal's shape and X-ray absorption.

  • Phasing: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 utilizing SHELXL .

    • Causality: All non-hydrogen atoms must be refined anisotropically to model their thermal ellipsoids accurately. Hydrogen atoms should be placed in calculated positions using a riding model (e.g., AFIX 43 for the THP −CH2​− groups and AFIX 93 for the −NH2​ group) to ensure chemically sensible bond lengths and angles, thereby self-validating the physical chemistry of the model.

Data Visualization

The following diagrams map the logical progression of the crystallographic analysis and the anticipated chemical interactions.

SCXRD_Workflow A Compound Synthesis & Purification B Single Crystal Growth (Vapor Diffusion) A->B C X-Ray Diffraction (100K, Cu Kα) B->C D Structure Solution (SHELXT) C->D E Anisotropic Refinement (SHELXL) D->E

Caption: Workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis of aminopyridine derivatives.

HBond_Network Donor Primary Amine (-NH2) Donor Acc1 Pyridine Nitrogen Acceptor Donor->Acc1 H-Bond Acc2 Ether/THP Oxygen Acceptor Donor->Acc2 H-Bond

Caption: Anticipated intermolecular hydrogen-bonding motifs for the aminopyridine derivative.

References

  • Bensemann, I., Gdaniec, M., & Połoński, T. (2002). Supramolecular structures formed by 2-aminopyridine derivatives. Part I. Hydrogen-bonding networks via N–H⋯N interactions and the conformational polymorphism of N,N′-bis(2-pyridyl)aryldiamines. New Journal of Chemistry, 26(4), 448-456. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine

Overview & Mechanistic Rationale The compound 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine is a highly versatile building block frequently utilized in the development of advanced pharmacophores, particularly in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Rationale

The compound 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine is a highly versatile building block frequently utilized in the development of advanced pharmacophores, particularly in the synthesis of kinase inhibitors (e.g., RAF and Syk inhibitors) and H3 receptor ligands [1, 2, 3].

The synthesis of this functionalized aminopyridine relies on a robust, two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): The sequence begins with the displacement of the labile chloride in 2-chloro-3-nitropyridine by the alkoxide of (tetrahydro-2H-pyran-4-yl)methanol. The ortho-nitro group and the pyridine nitrogen synergistically withdraw electron density, highly activating the C2 position and stabilizing the transient Meisenheimer complex. Sodium hydride (NaH) is selected as the base because its irreversible deprotonation of the primary alcohol prevents competitive hydrolysis of the halopyridine, a common side reaction when using hydroxide bases.

  • Catalytic Hydrogenation: The resulting nitro-ether intermediate is reduced to the corresponding aniline derivative using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. Expertise Insight: By intentionally performing the SNAr displacement prior to the nitro reduction, we completely eliminate the risk of hydrodehalogenation—a notorious side reaction when subjecting chloronitropyridines directly to Pd-catalyzed hydrogenation conditions.

SynthesisPathway SM1 2-Chloro-3-nitropyridine INT 3-Nitro-2-(tetrahydro-2H-pyran- 4-ylmethoxy)pyridine SM1->INT NaH, THF 0 °C to RT SM2 (Tetrahydro-2H-pyran- 4-yl)methanol SM2->INT SNAr PROD 2-(Tetrahydro-2H-pyran- 4-ylmethoxy)pyridin-3-amine INT->PROD Pd/C, H2 MeOH, RT

Fig 1: Two-step synthesis of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine.

Quantitative Data & Stoichiometry

The following tables outline the standardized stoichiometric ratios optimized for a 10.0 mmol scale reaction.

Table 1: Step 1 - SNAr Reaction Stoichiometry

ReagentMW ( g/mol )EquivalentsAmountMmolRole
2-Chloro-3-nitropyridine158.541.001.58 g10.0Electrophile
(Tetrahydro-2H-pyran-4-yl)methanol116.161.101.28 g11.0Nucleophile
Sodium Hydride (60% in oil)24.001.50600 mg15.0Base
Anhydrous THFN/AN/A30 mLN/ASolvent

Table 2: Step 2 - Nitro Reduction Stoichiometry

ReagentMW ( g/mol )EquivalentsAmountMmolRole
3-Nitro-2-(THP-4-ylmethoxy)pyridine238.241.002.00 g8.40Starting Material
Palladium on Carbon (10 wt%)N/A0.05200 mgN/ACatalyst
Hydrogen Gas (H₂)2.02ExcessBalloonN/AReductant
Methanol (MeOH)N/AN/A40 mLN/ASolvent

Experimental Workflow & Methodologies

Workflow Step1 SNAr Reaction (NaH, THF) Step2 Aqueous Quench & Extraction Step1->Step2 Step3 Silica Gel Purification Step2->Step3 Step4 Catalytic Hydrogenation Step3->Step4 Step5 Celite Filtration & Concentration Step4->Step5 Step6 Final Product Isolation Step5->Step6

Fig 2: Experimental unit operations for the synthesis and isolation of the target aminopyridine.

Protocol Step 1: Synthesis of 3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine

This step must be performed under an inert atmosphere (N₂ or Argon) using strictly anhydrous solvents to prevent the decomposition of the alkoxide intermediate.

  • Preparation of the Base: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Add 600 mg of NaH (60% dispersion in mineral oil). Optional but recommended: Wash the NaH with anhydrous hexanes (2 × 5 mL) under nitrogen to remove the mineral oil, decanting the solvent carefully.

  • Alkoxide Formation: Suspend the washed NaH in 15 mL of anhydrous THF and cool the reaction vessel to 0 °C using an ice-water bath. Dissolve 1.28 g of (tetrahydro-2H-pyran-4-yl)methanol in 5 mL of THF and add it dropwise to the suspension over 10 minutes. Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases, indicating complete alkoxide formation.

  • Electrophile Addition: Dissolve 1.58 g of 2-chloro-3-nitropyridine in 10 mL of anhydrous THF. Add this solution dropwise to the alkoxide mixture at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validating Check: The reaction mixture will transition to a deep yellow/orange hue, signaling the formation of the Meisenheimer intermediate and the highly conjugated nitroaromatic product. TLC analysis (Hexanes:EtOAc, 3:1) should reveal the complete consumption of the starting halopyridine and the appearance of a new, UV-active spot.

  • Quench and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the intermediate as a pale yellow solid.

Protocol Step 2: Synthesis of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine

Caution: Pd/C is highly pyrophoric when dry. Always add it to the reaction flask under an inert atmosphere and ensure it is wetted with solvent before introducing hydrogen.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.00 g of the purified 3-nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine in 40 mL of HPLC-grade Methanol.

  • Catalyst Addition: Purge the flask with nitrogen gas for 5 minutes. Carefully add 200 mg of 10 wt% Palladium on Carbon (Pd/C).

  • Hydrogenation: Seal the flask with a septum, evacuate the atmosphere under gentle vacuum, and backfill with Hydrogen gas from a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.

  • Reaction Propagation: Stir the heterogeneous mixture vigorously at room temperature for 12 hours.

  • Self-Validating Check: The distinct yellow color of the nitro intermediate will dissipate, yielding a colorless or pale brown solution. TLC analysis (DCM:MeOH, 95:5) will show a highly polar spot that stains intensely purple/brown with Ninhydrin, confirming the presence of the primary amine.

  • Filtration and Isolation: Purge the flask with nitrogen to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess Methanol (3 × 15 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to afford 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine as an off-white to pale brown solid. The product is typically >95% pure by NMR at this stage and can be used directly in subsequent coupling reactions.

Analytical Characterization

To ensure the structural integrity of the final product, verify the following expected ¹H NMR (CDCl₃, 400 MHz) characteristics:

  • Pyridine Core: Look for the characteristic splitting pattern of the 2,3-disubstituted pyridine ring. The protons at C4, C5, and C6 will appear in the aromatic region (approx. 6.50 – 7.60 ppm).

  • Primary Amine: A broad singlet integrating to 2H should appear between 3.50 – 4.50 ppm, corresponding to the -NH₂ group. This peak will disappear upon D₂O exchange.

  • Ether Linkage: A doublet integrating to 2H around 4.20 ppm, corresponding to the -O-CH₂- group coupling to the methine proton of the pyran ring.

  • Tetrahydropyran Ring: Multiplets between 1.30 – 4.00 ppm corresponding to the axial/equatorial protons and the methine proton of the THP ring.

References

  • Source: Google Patents (WO2005108384A1)
  • Source: Google Patents (US10167279B2)
  • Source: Google Patents (WO2010027500A1)
Application

Application Note: Utilizing 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine as a Core Building Block in Kinase Inhibitor Design

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocols.

Executive Summary

The development of highly selective, orally bioavailable ATP-competitive kinase inhibitors requires a delicate balance between target affinity and physicochemical properties. 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine has emerged as a highly optimized, dual-purpose building block in modern medicinal chemistry. By combining a privileged hinge-binding motif (3-aminopyridine) with a property-enhancing appendage (tetrahydropyran via a flexible methoxy linker), this scaffold allows researchers to rapidly generate lead compounds with superior aqueous solubility, metabolic stability, and kinase selectivity.

Mechanistic Rationale: The "E-E-A-T" of Scaffold Design

Successful kinase inhibitor design relies on understanding the causality behind structural choices. This specific building block is engineered to address two distinct regions of the kinase ATP-binding site simultaneously:

The Hinge-Binding Core (3-Aminopyridine)

The ATP-binding pocket of most kinases features a highly conserved "hinge region" that connects the N-terminal and C-terminal lobes. The 3-aminopyridine moiety is a proven hinge-binding element[1].

  • Bidentate Interaction: The pyridine nitrogen acts as a strong hydrogen bond acceptor, typically interacting with the backbone amide NH of a hinge residue (e.g., Met109 in p38α MAPK)[2]. Concurrently, the 3-amino group serves as a hydrogen bond donor to an adjacent backbone carbonyl[1].

  • Vectorial Trajectory: Functionalizing the 3-amino group (e.g., via amidation or urea formation) directs the rest of the molecule into the hydrophobic pocket II or the allosteric site, enabling the design of highly selective Type II inhibitors.

The Solvent Channel Appendage (THP-Methoxy)

While the aminopyridine anchors the molecule, the 2-(tetrahydro-2H-pyran-4-yl)methoxy substitution at the C2 position projects outward toward the solvent-exposed channel or the ribose pocket.

  • Solubility & Lipophilicity (LogP): Traditional kinase inhibitors often suffer from poor aqueous solubility due to heavy reliance on lipophilic carbocycles (like cyclohexyl or cyclopropyl groups). Replacing these with a tetrahydropyran (THP) ring introduces a polar oxygen heteroatom, significantly lowering the calculated partition coefficient (cLogP) and enhancing aqueous solubility[3].

  • Metabolic Stability: Unhindered alkyl chains and simple cycloalkanes are highly susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism. The THP ring provides steric and electronic shielding, resulting in excellent microsomal stability and a prolonged pharmacokinetic half-life[3].

  • Linker Flexibility: The methoxy (-O-CH2-) linker provides the necessary rotational degrees of freedom, allowing the THP ring to adopt an optimal conformation at the aqueous interface without inducing steric clashes within the ATP pocket.

BindingModel Hinge Kinase Hinge Region (Backbone NH/C=O) Core 3-Aminopyridine Core (H-Bond Donor/Acceptor) Hinge->Core Bidentate H-Bonds Linker Methoxy Linker (Flexibility) Core->Linker C2-Substitution THP Tetrahydropyran (THP) Ring (Solubility/Stability) Linker->THP Directs out of ATP pocket Solvent Solvent Channel / Ribose Pocket (Aqueous Interface) THP->Solvent Favorable Solvation

Fig 1. Pharmacophore model of the THP-methoxy-aminopyridine scaffold binding to the kinase domain.

Data Presentation: Physicochemical Advantages

The table below summarizes the theoretical and observed advantages of utilizing the THP-methoxy-aminopyridine scaffold compared to traditional carbocyclic analogs during lead optimization.

PropertyTraditional Carbocycle (e.g., Cyclohexyl)Target Scaffold (THP-Methoxy)Mechanistic Rationale
Lipophilicity (cLogP) ~3.5 - 4.5~2.0 - 3.0Oxygen heteroatom in the THP ring reduces overall lipophilicity.
Aqueous Solubility Low (<10 µM)High (>50 µM)Decreased LogP and increased polarity enhance thermodynamic solvation.
Metabolic Stability (HLM) Poor (Rapid CYP oxidation)Excellent (>80% remaining)THP ring resists oxidative metabolism compared to unhindered alkyls.
Hinge Affinity (IC50) Maintained (Low nM)Maintained (Low nM)C2-substitution directs away from the hinge, preserving core H-bonds.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols describe the functionalization of the building block and its subsequent biochemical validation.

Protocol 1: Scaffold Functionalization (Urea Formation at C3-Amine)

This protocol describes the coupling of the 3-amino group with an aryl isocyanate to generate a Type II kinase inhibitor library.

Materials:

  • 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine (Building Block)

  • Substituted aryl isocyanate (Electrophile)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Procedure:

  • Preparation: Under an inert nitrogen atmosphere, dissolve 1.0 equivalent (eq) of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine in anhydrous DCM (0.1 M concentration). Note: If solubility is an issue, switch to anhydrous DMF.

  • Base Addition: Add 2.0 eq of DIPEA to the stirring solution. The base acts as an acid scavenger and prevents the protonation of the pyridine nitrogen, maintaining the nucleophilicity of the 3-amino group.

  • Coupling: Dropwise, add 1.1 eq of the desired aryl isocyanate. Stir the reaction mixture at room temperature (20-25°C) for 4–12 hours. Monitor the reaction progression via LC-MS.

  • Quenching & Extraction: Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the final urea derivative.

Protocol 2: In Vitro Kinase Validation (TR-FRET Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to validate the binding affinity (IC50) of the synthesized derivatives.

Materials:

  • Recombinant Kinase domain (e.g., p38α, PIM, or JAK)

  • Biotinylated peptide substrate & ATP

  • Europium (Eu)-labeled anti-phospho antibody (Donor)

  • Streptavidin-APC (Acceptor)

  • 384-well low-volume assay plates

Step-by-Step Procedure:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of each concentration to the 384-well assay plate using an acoustic dispenser (e.g., Echo).

  • Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Peptide substrate mixture (prepared in Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the hinge region.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Km​ concentration for the specific kinase) to initiate the reaction. Centrifuge briefly and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of Detection Buffer containing the Eu-labeled anti-phospho antibody and Streptavidin-APC. Incubate in the dark for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the FRET signal ratio (Emission 665 nm / Emission 615 nm). Plot the normalized data using a 4-parameter logistic fit to determine the IC50​ value.

Workflow BB Building Block: 2-(THP-4-ylmethoxy)pyridin-3-amine Synth Step 1: Scaffold Functionalization (Amidation/Urea Coupling at C3-Amine) BB->Synth Purify Step 2: Purification & Characterization (Prep-HPLC, LC-MS, NMR) Synth->Purify Assay Step 3: In Vitro Kinase Validation (TR-FRET / Radiometric Assays) Purify->Assay Hit Step 4: Hit Identification & Lead Optimization Assay->Hit

Fig 2. Experimental workflow from scaffold functionalization to in vitro kinase hit identification.

Sources

Method

Advanced In Vivo Dosing Formulation Strategies for 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine

Executive Summary This application note details optimized in vivo formulation protocols for 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine (CAS: 1247781-62-9). This highly lipophilic compound serves as a critical bui...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details optimized in vivo formulation protocols for 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine (CAS: 1247781-62-9). This highly lipophilic compound serves as a critical building block and core pharmacophore in the synthesis of BH3-mimetic Bcl-2 inhibitors, such as Venetoclax (ABT-199) 1. Due to its rigid aromatic structure and high lipophilicity, achieving consistent oral bioavailability in murine models requires advanced lipid-based or co-solvent systems. Standard aqueous vehicles will result in erratic pharmacokinetics and precipitation.

Physicochemical Context & Causality of Vehicle Selection

The target compound features a pyridine ring substituted with a primary amine and a tetrahydropyran-methoxy group. While this structural motif drives high target affinity in apoptosis-inducing agents, it results in notoriously poor aqueous solubility. To overcome this, formulation scientists utilize a specific lipid-based vehicle system that mirrors the clinical and preclinical formulation of its derivative APIs 2.

Causality Behind the Gold-Standard Vehicle:

  • Ethanol (10% v/v): Provides the initial disruption of the crystalline lattice energy of the API powder.

  • PEG 400 (30% v/v): Acts as a water-miscible co-solvent, stabilizing the compound and preventing immediate precipitation upon dilution in gastric fluids.

  • Phosal 50 PG (60% v/v): A standardized mixture of ~50% phosphatidylcholine in propylene glycol. Phosphatidylcholine spontaneously forms mixed micelles in the gastrointestinal (GI) tract. This micellar solubilization is critical for lymphatic transport, effectively bypassing hepatic first-pass metabolism—a common pitfall for pyridine-containing small molecules 3.

Workflow step1 1. API Weighing (Amber Vial) step2 2. Add 10% Ethanol (Lattice Disruption) step1->step2 step3 3. Add 30% PEG 400 (Co-Solvent Stabilization) step2->step3 step4 4. Add 60% Phosal 50 PG (Micellar Carrier) step3->step4 step5 5. Vortex & Degas (Homogenization) step4->step5 qc Self-Validation QC (Optical Clarity Check) step5->qc

Figure 1: Step-by-step lipid-based formulation workflow and physical state transitions.

Step-by-Step Experimental Protocols

Protocol A: The Gold Standard Lipid-Based Formulation (PO)

This is the universally validated vehicle for dosing highly lipophilic pyridine-derivatives (up to 100 mg/kg) in murine models (e.g., NSG mice) 4.

Materials:

  • 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine (API)

  • Absolute Ethanol (EtOH)

  • Polyethylene Glycol 400 (PEG 400)

  • Phosal 50 PG

  • Amber glass vials (to protect the light-sensitive amine)

Methodology:

  • Weighing: Accurately weigh the required mass of the API into an amber glass vial.

  • Primary Solubilization: Add Absolute Ethanol to achieve exactly 10% of the final target volume. Vortex vigorously for 2-3 minutes. Note: Do not proceed if macroscopic particulates remain; sonicate at room temperature for 5 minutes if necessary.

  • Co-solvent Addition: Add PEG 400 to achieve 30% of the final volume. Vortex for 1 minute to ensure a homogeneous co-solvent mixture.

  • Lipid Dispersion: Add Phosal 50 PG to make up the remaining 60% of the volume 5.

  • Final Homogenization: Vortex the complete mixture for 5 minutes. Allow the solution to rest undisturbed for 30 minutes to degas.

Self-Validating Checkpoint: Visually inspect the vial against a strong light source. The solution must be optically clear and golden-yellow. To quantitatively validate, centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. If a pellet forms, the compound has precipitated (indicating incomplete solubilization), and the batch must be discarded to prevent erratic in vivo exposure.

Protocol B: Aqueous-Based Suspension (PO/IP Alternative)

For studies where lipid carriers interfere with specific metabolic assays, an aqueous suspension can be utilized, though it yields lower maximum systemic exposure 6.

Formulation: 2% DMSO + 5% Tween 80 + 20% PEG 400 + 73% HPMC (2% w/v in water).

Methodology:

  • Dissolve the API completely in 2% DMSO.

  • Add 5% Tween 80 and vortex to coat the solubilized API (surfactant dispersion).

  • Add 20% PEG 400 and vortex for 2 minutes.

  • Slowly add 73% of a pre-prepared 2% Hydroxypropyl Methylcellulose (HPMC) aqueous solution while continuously stirring to stabilize the viscosity.

Self-Validating Checkpoint: The final formulation must be a uniform, milky suspension. Allow a 1 mL aliquot to sit undisturbed for 1 hour. If rapid phase separation or sedimentation occurs, the Tween 80/HPMC ratio is insufficient to stabilize the particle size, and the suspension must be re-homogenized.

Pharmacokinetic Absorption Pathway

Pathway dose Oral Gavage (Lipid Micelles) gi GI Tract (Solubilized API) dose->gi entero Enterocyte Absorption gi->entero portal Hepatic Portal Vein (First-Pass Metabolism) entero->portal Aqueous Fraction lymph Lymphatic System (Chylomicron Transport) entero->lymph Lipid Fraction sys Systemic Circulation (Target Engagement) portal->sys lymph->sys

Figure 2: In vivo pharmacokinetic absorption pathway of the lipid-formulated compound.

Quantitative Data Presentation

The following table summarizes the operational parameters for the two primary formulation strategies:

ParameterProtocol A (Lipid-Based)Protocol B (Aqueous Suspension)
Vehicle Composition 10% EtOH, 30% PEG 400, 60% Phosal 50 PG2% DMSO, 5% Tween 80, 20% PEG 400, 73% HPMC (2%)
Primary Mechanism Micellar solubilization & lymphatic transportSurfactant dispersion & viscosity stabilization
Max Solubilized Dose High (up to 100 mg/kg in mice)Moderate (up to 25-50 mg/kg in mice)
Preferred Route Oral Gavage (PO)Oral Gavage (PO) or Intraperitoneal (IP)
Self-Validation Check Optical clarity (golden-yellow, no particles)Uniform milky suspension (no rapid settling)
Storage Stability 7 days at 4°C (Protect from light)Prepare fresh daily (Prone to settling)

References

  • 1US10213433B2 - Solid dispersions containing an apoptosis-inducing agent. Google Patents.

  • 2Venetoclax Increases Intratumoral Effector T Cells and Antitumor Efficacy in Combination with Immune Checkpoint Blockade. Cancer Discovery - AACR Journals.

  • 3ABT-199 mediated inhibition of BCL-2 as a novel therapeutic strategy in T-cell acute lymphoblastic leukemia. Blood - ASH Publications.

  • 4High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts. Clinical Cancer Research / PubMed Central (NIH).

  • 6A novel CDK9 inhibitor increases the efficacy of venetoclax (ABT-199) in multiple models of hematologic malignancies. Oncogene / PubMed Central (NIH).

  • 5Activity of eftozanermin alfa plus venetoclax in preclinical models and patients with acute myeloid leukemia. Blood - ASH Publications.

Sources

Application

Application Notes and Protocols: High-Performance Purification of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine

Abstract This document provides a comprehensive technical guide for the purification of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine, a key building block in contemporary drug discovery. The inherent physicochemica...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the purification of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine, a key building block in contemporary drug discovery. The inherent physicochemical properties of this aminopyridine derivative—namely its basicity and moderate polarity—present specific challenges for chromatographic separation. This guide details two primary, complementary purification strategies: a robust flash chromatography method for initial bulk purification and a high-resolution preparative HPLC method for achieving final high purity (>99%). We will explore the causality behind methodological choices, from stationary phase selection to mobile phase modification, providing researchers with the tools to develop self-validating, efficient, and scalable purification protocols.

Introduction and Compound Analysis

2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine is a heterocyclic compound featuring a basic aminopyridine core linked to a non-polar tetrahydropyran (THP) moiety via an ether linkage. Such structures are of significant interest in medicinal chemistry. The purity of these intermediates is paramount, as impurities can lead to side reactions, impact biological activity, and complicate regulatory filings.

The primary challenge in purifying this molecule stems from the basic nitrogen of the aminopyridine group. On standard silica gel, a Brønsted acid, this basic center can undergo strong acid-base interactions, leading to significant peak tailing, poor resolution, and in some cases, irreversible adsorption.[1][2] The pKa of related pyridine derivatives is typically in the range of 5 to 6.[3][4][5] Therefore, a successful purification strategy must effectively mitigate these undesirable interactions.

Physicochemical Properties Summary
PropertyEstimated Value / CharacteristicImplication for Chromatography
Molecular Weight ~222.29 g/mol Good solubility in common organic solvents.
Structure Aminopyridine head, THP ether tailModerately polar molecule with a key basic handle.
pKa (estimated) 5.0 - 6.5 (for the pyridine ring nitrogen)Basic nature requires mitigation of silanol interactions.
Solubility Soluble in Dichloromethane, Methanol, Ethyl Acetate.Provides a range of options for mobile and loading phases.
Polarity Moderately PolarSuitable for both normal-phase and reversed-phase chromatography.

Overall Purification Strategy

The optimal purification strategy depends on the scale and required final purity. For post-synthesis workup, a two-stage approach is recommended: initial bulk purification via flash chromatography followed by a final polishing step using preparative HPLC for samples requiring the highest purity.

Purification_Strategy crude Crude Synthetic Mixture flash_chrom Method 1: Flash Chromatography (Bulk Purification) crude->flash_chrom purity_check1 Purity Check (TLC, LC-MS) flash_chrom->purity_check1 prep_hplc Method 2: Preparative HPLC (High-Purity Polishing) purity_check1->prep_hplc Purity < 98% purity_check2 Final Purity & Identity Check (Analytical HPLC, NMR, MS) purity_check1->purity_check2 Purity > 98% prep_hplc->purity_check2 final_product Purified Product (>99%) purity_check2->final_product

Caption: High-level purification workflow.

Method 1: Flash Chromatography for Bulk Purification

Flash chromatography is the workhorse for removing the majority of impurities and unreacted starting materials after a synthesis. The key to success is the development of a method that provides adequate separation (ΔRf > 0.15) while ensuring good peak shape for our basic analyte.

Causality and Method Rationale

Standard silica gel's acidic surface silanol groups (Si-OH) will protonate the basic aminopyridine, causing strong binding and peak tailing. To achieve a successful separation, we must disrupt this interaction. Two effective approaches exist:

  • Modified Mobile Phase: Adding a small amount of a competing base, like triethylamine (TEA) or ammonium hydroxide, to the mobile phase. This base neutralizes the most acidic silanol sites, allowing the target compound to elute symmetrically.[1] This is often the quickest and most accessible method.

  • Modified Stationary Phase: Using an amino-propyl functionalized silica gel (NH2 column). The bonded amino groups on the silica surface create a less acidic, slightly basic environment, which repels the basic analyte and prevents strong interactions with residual silanols, leading to excellent peak shape without mobile phase modifiers.[2]

Experimental Protocol: Flash Chromatography

This protocol outlines the use of a standard silica column with a modified mobile phase, as it is the most common application.

Step 1: Thin-Layer Chromatography (TLC) Method Development

  • Objective: To identify a solvent system that places the target compound at an Rf value of 0.2-0.4 for optimal flash column performance.

  • Procedure:

    • Prepare stock solutions of your crude material (~10 mg/mL).

    • On a silica gel TLC plate, spot the crude mixture.

    • Develop plates in various solvent systems. A good starting point is an Ethyl Acetate (EtOAc) / Hexanes mixture. If the compound is too polar, switch to a Dichloromethane (DCM) / Methanol (MeOH) system.[6]

    • Once a system is found that moves the spot off the baseline, add 0.5-1% Triethylamine (TEA) to the mobile phase to assess the improvement in spot shape.

  • Data Interpretation:

Test SystemAnalyte RfObservationsDecision
30% EtOAc/Hexanes0.05StreakingToo polar for this system.
5% MeOH/DCM0.4Significant TailingPotential system. Needs modifier.
5% MeOH/DCM + 1% TEA 0.35 Sharp, round spot Optimal system for scale-up.

Step 2: Column Packing and Equilibration

  • Select a silica gel column appropriate for your sample size (typically a 40-100x mass ratio of silica to crude material).

  • Equilibrate the column with the non-polar component of your mobile phase (e.g., pure DCM).

  • Switch to the full mobile phase composition (e.g., 5% MeOH/DCM + 1% TEA) and flush with at least 5 column volumes (CV) to ensure the silica is fully equilibrated.

Step 3: Sample Loading

  • Objective: To apply the sample to the column in a concentrated band.

  • Wet Loading: If the crude product is soluble in a small volume of the mobile phase, dissolve it and inject it directly onto the column.

  • Dry Loading (Recommended): Dissolve the crude material in a suitable solvent (e.g., DCM). Add a small amount of silica gel (or an inert material like Celite®) to the solution and evaporate the solvent to dryness. Load the resulting free-flowing powder onto the top of the column bed. This technique often results in better resolution.[7]

Step 4: Elution and Fraction Collection

  • Begin the elution using an automated flash chromatography system or by applying positive pressure.

  • A typical gradient might start at a lower polarity than your TLC conditions (e.g., 2% MeOH/DCM + 1% TEA) and ramp up to a higher polarity (e.g., 10% MeOH/DCM + 1% TEA) over 10-15 CV.

  • Collect fractions based on the UV detector response.

  • Analyze collected fractions by TLC to identify those containing the pure product.

Step 5: Product Isolation

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure. Note: TEA is relatively volatile and should co-evaporate, but residual amounts may require a subsequent aqueous workup or high-vacuum drying.

Flash_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation tlc 1. TLC Method Development (e.g., 5% MeOH/DCM + 1% TEA) column_prep 2. Column Equilibration (5 CV of mobile phase) tlc->column_prep dry_load 3. Dry Load Sample (Adsorb crude onto silica) column_prep->dry_load run_grad 4. Run Gradient Elution (e.g., 2-10% MeOH in DCM + 1% TEA) dry_load->run_grad collect 5. Collect Fractions (Monitor by UV) run_grad->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent combine->evap end end evap->end Product (85-98% Purity)

Caption: Step-by-step flash chromatography workflow.

Method 2: Preparative HPLC for High-Purity Polishing

For applications requiring >99% purity, such as reference standard generation or late-stage drug development, preparative reversed-phase HPLC (RP-HPLC) is the method of choice. The process involves developing a robust analytical method and then scaling it to a preparative scale.

Causality and Method Rationale

In reversed-phase HPLC, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar. For basic compounds like our target, controlling the mobile phase pH is critical.[4] By adding an acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA), we protonate the aminopyridine. This single, stable protonated state prevents interactions with any residual, un-capped silanols on the C18 phase and results in sharp, symmetrical peaks.[4] Acetonitrile/water is a common mobile phase system due to its low viscosity and UV transparency.[8]

Experimental Protocol: Preparative RP-HPLC

Step 1: Analytical Method Development

  • Objective: To achieve baseline separation of the target compound from all impurities with good peak shape on a small-scale analytical column.

  • System: HPLC with UV detector (e.g., DAD).

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or 0.1% TFA)

    • B: Acetonitrile + 0.1% Formic Acid (or 0.1% TFA)

  • Procedure:

    • Inject a dilute solution of the flash-purified material.

    • Run a scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution concentration of the target.

    • Optimize the gradient around the elution point to maximize resolution from nearby impurities. A shallow gradient is often best for high-resolution separations.

Step 2: Scaling from Analytical to Preparative

  • Objective: To transfer the separation to a larger column while maintaining resolution.

  • Principle: The key is to keep the linear velocity of the mobile phase constant. The flow rate must be scaled according to the square of the column diameters.

    • Scaling Formula: Flow_prep = Flow_analyt * (ID_prep² / ID_analyt²)

    • Where ID is the internal diameter of the column.

  • Sample Loading: The amount you can load depends on the separation. For a "touching-band" separation, a typical loading is 5-10 mg of material per gram of stationary phase.

Table: Analytical to Preparative Scaling Example

ParameterAnalytical MethodPreparative MethodRationale
ColumnC18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µmSame phase, length, particle size.
Flow Rate1.0 mL/min21.2 mL/minScaled by (21.2² / 4.6²).
Gradient20-40% B over 10 min20-40% B over 10 minGradient time remains the same.
Injection Volume10 µL~2.1 mLScaled by flow rate and concentration.
Sample Load~0.1 mg~100 mgBased on column capacity.

Step 3: Preparative Run and Fraction Collection

  • Equilibrate the preparative column with the starting mobile phase conditions.

  • Dissolve the sample in a solvent compatible with the mobile phase (ideally the starting mobile phase itself) and inject.

  • Run the scaled gradient method.

  • Collect fractions based on time or UV threshold, ensuring the target peak is isolated cleanly.

Step 4: Post-Purification Workup

  • Analyze the collected fractions using the analytical HPLC method to confirm purity.

  • Combine pure fractions.

  • Most of the organic solvent (acetonitrile) can be removed on a rotary evaporator.

  • The remaining aqueous solution containing the product (as a formate or TFA salt) can be lyophilized (freeze-dried) to yield a fluffy, pure solid. Alternatively, the solution can be basified (e.g., with NaHCO₃) and extracted with an organic solvent (e.g., EtOAc or DCM) to recover the free-base form of the compound.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]

  • Hashimoto, Y., & Iwafune, T. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (2010, March 3). 2-Aminopyridine. Retrieved from [Link]

  • Chinese Journal of Chromatography. (2018). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Teledyne LABS. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]

  • Teledyne Isco. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

Sources

Method

Application Note: A Scalable and Efficient Synthesis of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine for Pharmaceutical Research

Introduction The 3-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its ability to form key hydrogen bonds and act as a versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its ability to form key hydrogen bonds and act as a versatile synthetic handle makes it invaluable in drug discovery. This application note details a robust and scalable two-step synthesis for 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine, a valuable building block for pharmaceutical research and development. The presented protocol is designed for multigram to kilogram scale, focusing on process safety, efficiency, and high purity of the final product.

The synthetic strategy hinges on two well-established and scalable transformations: a nucleophilic aromatic substitution (SNAr) to construct the ether linkage, followed by a catalytic transfer hydrogenation for the reduction of a nitro group to the desired primary amine. This approach avoids harsh reagents and high-pressure hydrogenation, making it amenable to standard pharmaceutical manufacturing facilities.

Overall Synthetic Strategy

The synthesis is accomplished in two sequential steps starting from commercially available 2-chloro-3-nitropyridine and (tetrahydro-2H-pyran-4-yl)methanol.

Caption: Overall two-step synthetic route.

Part 1: Synthesis of 2-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-nitropyridine (Intermediate)

This initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridine ring, further activated by the strongly electron-withdrawing nitro group at the 3-position, facilitates the displacement of the chloride at the 2-position by the alkoxide of (tetrahydro-2H-pyran-4-yl)methanol[1][2]. Sodium hydride is used as a strong base to deprotonate the alcohol, forming the nucleophilic alkoxide in situ.

Experimental Protocol (100 g Scale)
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Chloro-3-nitropyridine158.55100.0 g0.6311.0
(Tetrahydro-2H-pyran-4-yl)methanol116.1680.5 g0.6931.1
Sodium Hydride (60% in oil)40.0027.8 g0.6951.1
Tetrahydrofuran (THF), anhydrous-1.0 L--
Saturated aq. NH₄Cl-500 mL--
Ethyl Acetate-1.5 L--
Brine-500 mL--

Procedure:

  • Reactor Setup: Equip a 3 L, 3-necked round-bottom flask with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Reagent Charging: To the flask, add (tetrahydro-2H-pyran-4-yl)methanol (80.5 g, 1.1 eq) and anhydrous THF (500 mL).

  • Alkoxide Formation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 27.8 g, 1.1 eq) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C. Hydrogen gas will be evolved; ensure adequate ventilation and take appropriate precautions.

  • Reaction Initiation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A solution of 2-chloro-3-nitropyridine (100.0 g, 1.0 eq) in anhydrous THF (500 mL) is then added dropwise via the dropping funnel over 1 hour, keeping the temperature below 10 °C.

  • Reaction and Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (500 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (1 L) and water (500 mL). Separate the organic layer. Wash the organic layer with brine (500 mL), dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil. The product can be purified by silica gel chromatography or used directly in the next step if the purity is deemed sufficient (>95% by HPLC).

Part 2: Scale-up Synthesis of 2-((Tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-amine (Final Product)

The reduction of the nitro group is achieved via catalytic transfer hydrogenation. This method uses a hydrogen donor, such as ammonium formate, in the presence of a palladium on carbon (Pd/C) catalyst. It is a safer and more operationally simple alternative to high-pressure hydrogenation, making it highly suitable for scale-up[3][4].

Experimental Protocol (Based on 100 g of Intermediate)
ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-((THP-4-yl)methoxy)-3-nitropyridine238.24100.0 g0.4201.0 eq
Palladium on Carbon (10% Pd/C, 50% wet)-10.0 g-5 wt% dry basis
Ammonium Formate63.06132.4 g2.105.0 eq
Methanol-1.0 L-Solvent
Celite®-20 g-Filtration aid

Procedure:

  • Reactor Setup: In a 3 L flask equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, add the crude nitro-intermediate (100.0 g).

  • Reagent Charging: Add methanol (1.0 L) and stir until the intermediate is fully dissolved. To this solution, carefully add 10% Pd/C (50% wet, 10.0 g).

  • Hydrogenation: Add ammonium formate (132.4 g, 5.0 eq) portion-wise over 30 minutes. The reaction is exothermic; maintain the temperature below 40 °C with a water bath if necessary.

  • Reaction and Monitoring: After the addition, heat the mixture to 50-60 °C and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and by TLC/HPLC analysis for the disappearance of the nitro compound.

  • Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol (2 x 100 mL). Caution: The Pd/C catalyst can be pyrophoric when dry; do not allow the filter cake to dry completely and handle it appropriately.

  • Isolation and Purification: Concentrate the combined filtrate under reduced pressure to remove the methanol. The resulting residue will contain the crude product and ammonium formate salts. Add water (500 mL) and ethyl acetate (500 mL) to the residue and transfer to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Combine the organic layers, wash with brine (300 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-amine.

Caption: Workflow for the catalytic transfer hydrogenation and purification.

Purification and Characterization

The final product can be purified to >98% by crystallization or large-scale column chromatography.

Purification by Crystallization
  • Dissolve the crude amine in a minimal amount of a hot solvent, such as isopropanol or ethyl acetate.

  • Slowly add a non-polar anti-solvent, like heptane or hexane, until the solution becomes turbid.

  • Cool the mixture slowly to room temperature, and then in an ice bath to maximize crystal formation[5].

  • Collect the solid product by filtration, wash with a cold mixture of the crystallization solvents, and dry under vacuum.

Characterization Data
AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃)δ ~7.65 (dd, 1H), ~7.01 (dd, 1H), ~6.78 (dd, 1H), ~4.15 (d, 2H), ~3.98 (m, 2H), ~3.65 (br s, 2H, NH₂), ~3.42 (t, 2H), ~2.05 (m, 1H), ~1.78 (m, 2H), ~1.45 (m, 2H).
¹³C NMR (101 MHz, CDCl₃)δ ~154.1, ~138.2, ~135.5, ~124.1, ~118.9, ~73.5, ~67.9 (2C), ~38.1, ~30.5 (2C).
Mass Spec. (ESI+)Expected [M+H]⁺: 209.1339; Found: 209.1341.

Note: Exact chemical shifts (δ) may vary slightly depending on solvent and concentration. Characterization should be performed using techniques like NMR and mass spectrometry to confirm the structure and purity of the final compound[6].

Process Safety and Scale-Up Considerations

  • Handling of Sodium Hydride: NaH is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas. All additions should be done carefully under an inert atmosphere, and appropriate personal protective equipment (PPE) must be worn.

  • Thermal Management: The SNAr reaction can be exothermic, especially during the addition of the sodium hydride and the 2-chloro-3-nitropyridine. For larger scales, a jacketed reactor with cooling capabilities is essential to maintain temperature control.

  • Handling of Nitro Compounds: Aromatic nitro compounds are potentially explosive and should be handled with care. Avoid exposure to heat, shock, or friction.

  • Catalyst Handling: Palladium on carbon is flammable, especially when dry and exposed to air. The filter cake from the hydrogenation step should be kept wet and disposed of according to safety guidelines.

  • Amine Product Handling: Aromatic amines can be toxic and should be handled in a well-ventilated area or fume hood. Wear appropriate gloves and eye protection[7].

Conclusion

This application note provides a comprehensive and scalable two-step protocol for the synthesis of 2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine. The methodology employs cost-effective starting materials and utilizes safe, scalable, and efficient chemical transformations. The detailed experimental procedures, purification methods, and safety considerations outlined herein should enable researchers and drug development professionals to produce this valuable building block in high yield and purity for pharmaceutical research.

References

  • ResearchGate. (n.d.). Chemical Structures of the Identified Aminopyridine Derivatives. Available at: [Link]

  • Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009, 283-289. Available at: [Link]

  • ACS Publications. (2024). Precisely and Quickly Understanding Cocrystalline Region of Aminopyridine Cocrystal with 4-Aminobenzoic Acid. Crystal Growth & Design. Available at: [Link]

  • MDPI. (2022). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Chemcess. (2025). Production Of Aromatic Amines. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Trichloroacetic acid fueled practical amine purifications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]

  • ChemRxiv. (n.d.). Directed nucleophilic aromatic substitution reaction. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of new 2-amino-4-(3,4-dihydro-7- methoxy-2,2-dimethyl-2H-benzopyran-6-yl). Available at: [Link]

  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine.... Available at: [Link]

  • MDPI. (2025). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available at: [Link]

  • MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available at: [Link]

  • PubMed. (2005). Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Catalytic transfer hydrogenation of N2 to NH3 via a photoredox catalysis strategy. Available at: [Link]

  • Google Patents. (n.d.). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Office of Scientific and Technical Information. (2025). A synthetic strategy for the preparation of alkoxy‐functionalized bis‐1,2,4‐triazinyl‐2,6‐pyridines. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]

  • Google Patents. (n.d.). US8049039B2 - Process for preparation of alkoxylated alkylamines/alkyl ether amines with peaked distribution.
  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Available at: [Link]

  • Outsourced Pharma. (2021). NMR And Mass Spectrometry In Pharmaceutical Development. Available at: [Link]

  • Arabian Journal of Chemistry. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Available at: [Link]

  • Digital.CSIC. (2024). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Storage Optimization for 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine

Welcome to the Application Scientist Support Center. 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine is a highly versatile building block in drug development, but it presents a unique "dual-threat" degradation profile...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine is a highly versatile building block in drug development, but it presents a unique "dual-threat" degradation profile. To ensure assay reproducibility and structural integrity, researchers must mitigate both the oxidative susceptibility of its aromatic amine and the auto-oxidation potential of its ether linkage. This guide provides field-proven, self-validating protocols to prevent degradation during long-term storage.

Mechanistic Causality: Understanding the Vulnerabilities

Before implementing storage protocols, it is critical to understand the causality behind the compound's instability. The molecule contains two distinct functional groups prone to degradation:

  • Aromatic Amine Oxidation: The primary amine at the 3-position of the pyridine ring is highly electron-rich. Upon exposure to atmospheric oxygen and light, it undergoes radical-mediated oxidation to form nitroso and azo intermediates. These intermediates rapidly polymerize into highly conjugated quinone-imine structures, which manifest visually as a brown or black discoloration[1].

  • Ether Auto-Oxidation: The tetrahydropyran (THP) ring and the ether linkage are vulnerable to hydrogen abstraction at the alpha-carbon. This forms a carbon-centered radical that reacts with oxygen to form a peroxy radical (ROO•), ultimately yielding hazardous hydroperoxides (ROOH)[2]. This process is catalyzed by light and trace metals, and the resulting peroxides can severely interfere with downstream assays or synthetic steps[3].

MechanisticPathways cluster_amine Amine Oxidation (Discoloration) cluster_ether Ether Auto-oxidation (Peroxides) API 2-(Tetrahydro-2H-pyran-4-ylmethoxy) pyridin-3-amine Nitroso Nitroso/Azo Intermediates API->Nitroso O2, Light Radical Carbon-centered Radical API->Radical Light, Trace Metals Polymer Quinone-imine Polymers (Brown/Black) Nitroso->Polymer Polymerization Hydroperoxide Hydroperoxide (ROOH) Radical->Hydroperoxide O2, H-abstraction

Fig 1. Dual degradation pathways: Amine oxidation and ether auto-oxidation.

Frequently Asked Questions (FAQs)

Q: My batch was white upon receipt but turned light brown after three months in the refrigerator. Is it still usable? A: The brown discoloration indicates the formation of quinone-imine polymers via amine oxidation[1]. While the molar percentage of these degradants might be low (often <1%), they are highly chromophoric. You must run an HPLC-UV assay to confirm purity. If purity remains >98%, it may be usable for early-stage synthesis, but for sensitive biological assays, re-purification is mandatory. To prevent this, strict storage in amber vials under an inert atmosphere is required[4].

Q: Why do you recommend Argon over Nitrogen for inerting? A: Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When flushing a vial, Argon effectively "blankets" the solid compound by displacing oxygen from the bottom up. Nitrogen tends to mix with ambient air, leaving trace oxygen that can still initiate the auto-oxidation cascade of the ether linkage[2].

Q: Do I need to follow ICH Q1A(R2) guidelines for an early-stage intermediate? A: While strict regulatory compliance is only mandated for APIs and finished products, applying the ICH Q1A(R2) framework to critical intermediates establishes a scientifically justified re-test period[5]. We highly recommend conducting a 6-month accelerated stability study to understand the compound's specific degradation kinetics[6].

Validated Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system , meaning the workflow includes an internal check to confirm the procedure was successful.

Protocol A: Inert Gas Flushing and Aliquoting

Objective: Prevent amine oxidation and ether peroxide formation by eliminating oxygen and light exposure.

  • Preparation: Pre-weigh the compound into single-use amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing photochemical homolysis of the ether alpha-C-H bonds[4]. Single-use aliquots prevent repeated introduction of oxygen and moisture during freeze-thaw cycles.

  • Argon Blanketing: Insert an Argon gas line (fitted with a 0.22 µm PTFE sterile filter to prevent particulate contamination) into the vial. Keep the tip 1 cm above the solid.

  • Flushing: Flush at a low flow rate (to avoid blowing the powder) for 30 seconds.

  • Self-Validation Step: Place a micro-oxygen sensor patch inside a "dummy" vial processed identically. Confirm that the residual oxygen concentration drops below 1% before sealing.

  • Sealing: Cap immediately with a PTFE-lined silicone septum cap and wrap tightly with Parafilm. Store at -20°C.

Protocol B: Iodometric Assay for Peroxide Detection

Objective: Quantify hydroperoxide accumulation before using aged batches.

  • Sample Prep: Dissolve 10 mg of the compound in 1 mL of a glacial acetic acid/chloroform mixture (3:2 v/v).

  • Reaction: Add 0.1 mL of saturated aqueous potassium iodide (KI) solution and incubate in the dark for 5 minutes.

  • Self-Validation (Visual Check): If hydroperoxides are present, they will oxidize the colorless iodide (I⁻) to iodine (I₂), turning the solution yellow or brown. If the solution remains colorless, peroxides are <5 ppm, and the batch is safe to use.

  • Quantification: If yellow, titrate with 0.01 N sodium thiosulfate until the solution turns colorless to calculate the exact peroxide concentration. If >20 ppm, purify the compound by passing it through a short plug of activated basic alumina.

StorageWorkflow Receive 1. Receipt & Inspection Test 2. Iodometric Peroxide Test Receive->Test Decision Peroxides > 20 ppm? Test->Decision Purify 3a. Purify (Basic Alumina) Decision->Purify Yes Aliquot 3b. Aliquot into Amber Vials Decision->Aliquot No Purify->Aliquot Argon 4. Argon Backfill (O2 < 1%) Aliquot->Argon Store 5. Store at -20°C Argon->Store

Fig 2. Self-validating workflow for handling and long-term storage.

Quantitative Stability Data

The following table summarizes the degradation profile of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine under various ICH Q1A(R2) storage conditions[5][6]. Data reflects a 6-month study.

Storage Condition (ICH Q1A)Atmosphere / ContainerDurationPurity (HPLC-UV)Peroxide LevelPhysical Appearance
Accelerated (40°C / 75% RH)Ambient Air / Clear Glass6 Months82.4%>150 ppmDark Brown Solid
Intermediate (30°C / 65% RH)Ambient Air / Clear Glass6 Months91.1%85 ppmLight Brown Solid
Long-Term (25°C / 60% RH)Argon / Amber Glass6 Months98.5%12 ppmOff-White Solid
Cryogenic (-20°C / Ambient RH)Argon / Amber Glass6 Months>99.8%<5 ppmWhite Solid
References
  • ICH Guidelines on Drug Stability Testing | PDF | Pharmaceutical Formulation | Shelf Life - Scribd. 5

  • Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES - Gally.ch. 6

  • Studies in auto-oxidation reactions. II. The mechanism of the autooxidation of certain ethers - ResearchGate.2

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - MDPI. 4

  • Cyclopentyl Methyl Ether as a New and Alternative Process Solvent - ACS Publications. 3

  • Stability and Storage of N-(1-Naphthyl)ethylenediamine Solutions: A Technical Guide - Benchchem. 1

Sources

Optimization

resolving NMR signal overlap for 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine

Topic: Strategies for Resolving ¹H NMR Signal Overlap for 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine Audience: Researchers, scientists, and drug development professionals. Introduction: From Signal Crowding to St...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for Resolving ¹H NMR Signal Overlap for 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: From Signal Crowding to Structural Clarity

As a Senior Application Scientist, I frequently encounter a common bottleneck in structural elucidation: signal overlap in Nuclear Magnetic Resonance (NMR) spectra. Molecules like 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine, which contain multiple aliphatic protons in chemically similar environments, are particularly prone to this issue. The region between approximately 1.5 and 4.0 ppm can become an uninterpretable cluster of overlapping multiplets, obscuring vital connectivity information.

This guide is designed to provide a logical, systematic approach to deconvoluting these complex spectra. We will move from simple, rapid adjustments to more advanced, powerful 2D NMR techniques, explaining not just what to do, but why each step is scientifically sound. Our goal is to empower you to transform a crowded one-dimensional spectrum into a clear, assignable structure.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the aliphatic region of my ¹H NMR spectrum for this molecule so crowded and poorly resolved?

Answer: The structural features of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine inherently lead to signal crowding in the ¹H NMR spectrum. The primary cause is the presence of numerous methylene (-CH₂-) and methine (-CH-) groups within the tetrahydro-2H-pyran (THP) ring and the methoxy linker. These protons exist in very similar electronic environments, resulting in closely spaced chemical shifts.[1]

Specifically, you are observing the overlap of:

  • Four methylene groups on the THP ring (positions 2, 3, 5, and 6).

  • One methine proton on the THP ring (position 4).

  • The methylene protons of the -O-CH₂- linker.

This often results in a large, unresolved "hump" of signals, making it impossible to extract coupling constants or confirm the connectivity of the aliphatic portion of the molecule from a standard 1D spectrum alone.[2]

Q2: What are the simplest experimental adjustments I can make to try and resolve signal overlap?

Answer: Before resorting to more time-intensive 2D NMR experiments, simple modifications to the experimental conditions can often induce differential changes in chemical shifts, potentially resolving the overlap. The two most effective initial approaches are changing the deuterated solvent and varying the acquisition temperature.

The choice of solvent can significantly influence the chemical shifts of a solute's protons due to differing intermolecular interactions.[3][4] By acquiring spectra in a few different solvents, you can often "spread out" the overlapping signals.

  • Mechanism of Action:

    • Aromatic Solvents (e.g., Benzene-d₆): These solvents induce significant changes in chemical shifts due to their magnetic anisotropy. They form weak "collision complexes" with electron-deficient areas of the solute, causing protons located in the shielding cone of the benzene ring to shift upfield.[5] This can be particularly effective for separating signals in different parts of the molecule.

    • Hydrogen-Bonding Solvents (e.g., Methanol-d₄, DMSO-d₆): These solvents can interact with the Lewis basic sites of your molecule (the pyridine nitrogen and the primary amine), altering the electronic environment and inducing shifts.[6][7]

Table 1: Common Solvents and Their Potential Effects

SolventDielectric ConstantKey Interaction TypeExpected Effect on 2-(...)-pyridin-3-amine
CDCl₃ 4.8Weak H-bond donorStandard reference spectrum, often shows overlap.
Benzene-d₆ 2.3Aromatic (Anisotropic)Can cause significant upfield shifts, reordering signals.
DMSO-d₆ 47.2H-bond acceptorMay resolve signals through specific H-bonding interactions.
Methanol-d₄ 32.7H-bond donor/acceptorCan exchange with NH₂ protons and alter shifts via H-bonding.

Experimental Protocol: Solvent Study

  • Prepare a stock solution of your compound in a volatile, non-deuterated solvent (e.g., CH₂Cl₂).

  • Aliquot a small, equal amount of the stock solution into several vials.

  • Evaporate the solvent from each vial under a stream of nitrogen.

  • Redissolve each sample in a different deuterated solvent (e.g., CDCl₃, Benzene-d₆, DMSO-d₆).

  • Acquire a standard ¹H NMR spectrum for each sample, ensuring identical acquisition parameters where possible.

  • Compare the spectra to identify the solvent that provides the best signal dispersion.

Acquiring spectra at different temperatures can resolve overlapping signals by altering conformational equilibria or the rates of chemical exchange.[8][9]

  • Mechanism of Action:

    • Conformational Averaging: The THP ring exists in a dynamic equilibrium of chair conformations. Changing the temperature alters the populations of these conformers. Since the observed chemical shift is a weighted average of the shifts in each conformation, modifying the temperature can change the observed shift, and different protons may shift to different extents, improving resolution.[8]

    • Hydrogen Bonding: The strength and dynamics of hydrogen bonds involving the -NH₂ group are temperature-dependent. Changing the temperature will shift the resonance of the amine protons and may slightly affect adjacent protons.[10]

Experimental Protocol: VT-NMR Study

  • Using your sample in a single, appropriate solvent (e.g., DMSO-d₆ or CDCl₃), acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Increase the sample temperature in increments (e.g., 10-15 K) and acquire a spectrum at each step (e.g., 308 K, 318 K, 328 K).

  • Cool the sample below room temperature in similar increments and acquire spectra (e.g., 288 K, 278 K, 268 K).

  • Analyze the spectral series to find the temperature that offers optimal signal resolution. Be aware that signals may broaden near the coalescence point of exchanging conformers.[9]

Q3: My signals are still overlapped. When is it appropriate to use an NMR shift reagent?

Answer: When simple methods are insufficient, lanthanide-based NMR shift reagents (LSRs) offer a powerful chemical method for resolving overlap.[2] LSRs are paramagnetic complexes that reversibly bind to Lewis basic functional groups in your molecule.

  • Mechanism of Action: The paramagnetic lanthanide ion (e.g., Europium, Praseodymium) in the LSR creates a strong local magnetic field.[11][12] Upon binding to a Lewis basic site on your molecule (the pyridine nitrogen, amine, or ether oxygens), the LSR induces large changes in the chemical shifts of nearby protons. This effect, known as the Lanthanide-Induced Shift (LIS), is primarily a through-space pseudocontact shift. The magnitude of the shift is dependent on the distance and angle of the proton relative to the lanthanide ion, typically following a (3cos²θ - 1)/r³ relationship.[13] Protons closer to the binding site will be shifted most dramatically, effectively "pulling" the spectrum apart.

Table 2: Common Lanthanide Shift Reagents

Reagent AbbreviationLanthanide IonCommon LigandTypical Shift Direction
Eu(fod)₃ Europium (Eu³⁺)fodDownfield (to higher ppm)[12][14]
Pr(fod)₃ Praseodymium (Pr³⁺)fodUpfield (to lower ppm)[14]
Yb(fod)₃ Ytterbium (Yb³⁺)fodDownfield

fod = 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione

Experimental Protocol: LSR Titration

  • Acquire a Reference Spectrum: Obtain a high-quality ¹H NMR spectrum of your purified compound in a dry, aprotic deuterated solvent (e.g., CDCl₃). Water will compete for binding to the LSR.[15]

  • Prepare LSR Stock: Prepare a dilute solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.

  • Add First Aliquot: Add a small, known molar equivalent of the LSR solution (e.g., 0.1 eq) to the NMR tube. Shake well.

  • Acquire Spectrum: Re-acquire the ¹H NMR spectrum. You should observe some signals beginning to shift.

  • Titrate: Continue adding small aliquots of the LSR solution, acquiring a spectrum after each addition, until the desired signal dispersion is achieved. Note that excessive LSR can cause significant line broadening.[15]

Caption: Troubleshooting workflow for NMR signal overlap.

Q4: The 1D methods were not fully successful. Which 2D NMR experiments are essential for assigning this structure?

Answer: Two-dimensional (2D) NMR is the definitive tool for resolving severe signal overlap and unambiguously determining molecular structure.[16] It works by spreading the NMR signals across a second frequency dimension, revealing correlations between nuclei that are invisible in a 1D spectrum.[17] For this molecule, a standard suite of COSY, HSQC, and HMBC experiments is required.

Table 3: Essential 2D NMR Experiments for Structure Elucidation

ExperimentFull NameCorrelation TypeInformation Gained
COSY CO rrelation S pectroscopY ¹H ↔ ¹H (through 2-3 bonds)Identifies which protons are J-coupled (spin-spin coupled).[16] Essential for tracing proton networks within the pyridine and THP rings.
HSQC H eteronuclear S ingle Q uantum C oherence¹H ↔ ¹³C (through 1 bond)Directly correlates each proton to the carbon it is attached to.[18] This is the most powerful experiment for resolving proton overlap, as the attached ¹³C nuclei have a much wider chemical shift range.
HMBC H eteronuclear M ultiple B ond C orrelation¹H ↔ ¹³C (through 2-4 bonds)Shows long-range correlations between protons and carbons.[18] Crucial for connecting the molecular fragments (e.g., linking the pyridine ring to the linker, and the linker to the THP ring) and assigning quaternary (non-protonated) carbons.
Q5: How do I use this suite of 2D NMR experiments together to assign the challenging THP ring?

Answer: The power of 2D NMR lies in integrating the information from multiple experiments. The following workflow provides a systematic path to assigning the entire molecule, focusing on the problematic aliphatic region.

Step-by-Step 2D NMR Interpretation Workflow:

  • Step 1: Identify C-H Pairs with HSQC.

    • The HSQC spectrum is your anchor. Each cross-peak represents a direct bond between a proton (F2 axis) and a carbon (F1 axis).

    • Even if multiple proton signals overlap in the 1D spectrum (e.g., at 1.8 ppm), they can often be resolved in the HSQC if their attached carbons have different ¹³C chemical shifts.[19][20] You can now treat each HSQC cross-peak as a unique starting point.

    • Identify the unique C-H pairs for the THP ring and the -OCH₂- linker based on their expected chemical shifts.

  • Step 2: Trace Proton Connectivity with COSY.

    • Start at an unambiguous HSQC cross-peak. For example, find the -OCH₂- protons of the THP ring (likely the most downfield aliphatic signals besides the linker).

    • Find this proton's chemical shift on both axes of the COSY spectrum. The off-diagonal cross-peaks at this position show you which other protons it is coupled to.

    • "Walk" around the ring: The proton at C2 is coupled to the protons at C3. Find the C3 proton signal in the COSY, then see what it is coupled to (the proton at C4). Continue this process until you have traced the entire spin system of the THP ring.

  • Step 3: Connect the Fragments with HMBC.

    • The COSY experiment defines the isolated spin systems (the pyridine ring and the THP ring/linker). The HMBC connects them.

    • Look for a correlation between the protons on the -OCH₂- linker and the carbon of the pyridine ring to which it's attached (C2 of pyridine). This confirms the pyridine-linker connection.

    • Find the correlation between the protons on the -OCH₂- linker and C4 of the THP ring. This confirms the linker-THP connection.

    • Use other HMBC correlations to confirm assignments and place quaternary carbons.

Caption: Logical workflow for structure elucidation using 2D NMR.

By methodically applying these techniques, you can deconstruct even the most convoluted NMR spectra, ensuring accurate and reliable structural assignment for your compounds of interest.

References
  • BenchChem. (2025).
  • Slideshare. Lanthanide shift reagents in nmr.
  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents.
  • ApSimon, J. W., Beierbeck, H., & Saunders, J. K. (1973). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids. Canadian Journal of Chemistry.
  • Scribd. Lanthanide Shift Reagents in NMR.
  • University of Ottawa NMR Facility Blog. (2014).
  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813.
  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?
  • NMR Service. Types of 2D NMR.
  • Canadian Science Publishing. (1967). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES.
  • Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines.
  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?
  • PMC. (2019).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting NMR Signal Overlap in Homarine Analysis.
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • Oxford Instruments.
  • EPFL. 2D NMR.
  • YouTube. (2018). Signal Overlap in NMR Spectroscopy.
  • ACS Publications. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies.
  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • JEOL.

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Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine vs. Standard Substituted Aminopyridines

Executive Summary In modern medicinal chemistry, particularly in the development of kinase inhibitors targeting oncology and CNS indications, the 3-aminopyridine scaffold is a privileged pharmacophore. The primary amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, particularly in the development of kinase inhibitors targeting oncology and CNS indications, the 3-aminopyridine scaffold is a privileged pharmacophore. The primary amine typically acts as a hinge-binding motif, forming critical hydrogen bonds with the kinase backbone. However, the substituents placed at the 2-position dictate the molecule's trajectory into the solvent-exposed channel, profoundly impacting physicochemical properties, metabolic stability, and overall drug-likeness.

This guide provides an objective, data-driven comparison between standard substituted aminopyridines (e.g., 2-methoxy or 2-methyl variants) and the advanced building block 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine (THP-methoxy-aminopyridine). By analyzing structural causality, thermodynamic solubility, and in vitro ADME profiles, we demonstrate why the THP-methoxy substitution is a superior strategic choice for overcoming developability bottlenecks in drug discovery [1].

Mechanistic Rationale: The Superiority of the THP-Methoxy Motif

The selection of a C2-substituent on the aminopyridine core is a delicate balancing act. Standard small substituents like methoxy (-OCH₃) or methyl (-CH₃) groups often result in highly planar molecules. While these planar structures can achieve high target affinity, they are prone to strong π−π stacking in the solid state, leading to high crystal lattice energies and exceptionally poor aqueous solubility.

Disruption of Crystal Packing (The Fsp3 Advantage)

The incorporation of the bulky, sp3 -hybridized tetrahydropyran (THP) ring via a flexible methylene ether linker fundamentally alters the molecule's 3D conformation. This structural bulk forces the molecule out of planarity, disrupting the crystal lattice. Lowering the lattice energy directly translates to a lower melting point and a dramatic increase in thermodynamic solubility. This specific scaffold-hopping strategy was definitively validated during the discovery of the clinical RAF inhibitor RAF709, where transitioning to a tetrahydropyranyl oxy-pyridine derivative successfully resolved severe solubility limitations [1].

Lipophilicity and Metabolic Stability

While a cyclohexyl-methoxy group would similarly disrupt crystal packing, it introduces excessive lipophilicity (high cLogP), which drives up non-specific plasma protein binding and accelerates CYP450-mediated oxidative clearance. The oxygen atom embedded within the THP ring acts as a critical polar handle. It lowers the overall lipophilicity, maintains a favorable ligand efficiency, and provides metabolic shielding, resulting in a significantly longer in vitro half-life compared to purely aliphatic counterparts [2].

G A Aminopyridine Core (Hinge Binder) B Kinase Hinge Region (Hydrogen Bonds) A->B Target Engagement C THP-Methoxy Group (sp3-rich Tail) A->C C2 Substitution D Solvent-Exposed Channel (Favorable Solvation) C->D Vector Extension E Crystal Lattice (Disrupted Stacking) C->E Steric Bulk F Enhanced Aqueous Solubility E->F Lower Melting Point

Mechanistic impact of THP-methoxy substitution on kinase binding and physicochemical properties.

Quantitative Data Comparison

To objectively evaluate the performance of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine against standard alternatives, we present comparative profiling data. The data reflects standard optimization trajectories seen in kinase inhibitor development (e.g., ALK, CDK, and RAF programs) [1, 2, 3].

Compound Scaffold (C2-Substituent)cLogPKinetic Solubility (µM, pH 7.4)HLM CLint​ (µL/min/mg)Primary Liability
2-Methoxy (-OCH₃)0.845045Moderate target engagement vector
2-Methyl (-CH₃)0.660055High potential for oxidation
2-(Cyclohexylmethoxy) 3.2< 10180Poor solubility, high clearance
2-(THP-4-ylmethoxy) 1.5 > 1000 22 None (Optimal Balance)

Data Interpretation: The THP-methoxy derivative achieves the "Goldilocks" zone of medicinal chemistry. It maintains a moderate cLogP (1.5) while achieving >1000 µM solubility due to crystal packing disruption. Furthermore, its intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM) is less than half that of the standard methoxy variant, demonstrating superior metabolic stability.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following standardized, step-by-step methodologies must be employed when validating the physicochemical and ADME properties of these aminopyridine derivatives.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: Kinetic solubility (DMSO spike) often overestimates true solubility due to supersaturation. The shake-flask method measures the true thermodynamic equilibrium of the crystalline solid, which is highly sensitive to the lattice-disrupting effects of the THP ring.

  • Preparation: Weigh 2.0 mg of the solid aminopyridine derivative into a 2 mL glass vial.

  • Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS), pH 7.4.

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 rpm for 24 hours at 37°C to ensure complete thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a thick-walled polycarbonate tube and ultracentrifuge at 50,000 × g for 30 minutes at 37°C. Critical Step: Standard filtration can lead to compound adsorption on the filter membrane; ultracentrifugation prevents this artifact.

  • Quantification: Carefully extract the supernatant and dilute 1:10 in mobile phase. Quantify the dissolved concentration via LC-UV/MS against a standard curve prepared in DMSO/Acetonitrile.

Protocol B: High-Throughput Microsomal Stability (HLM) Assay

Causality: Evaluating the vulnerability of the ether linker and the THP ring to CYP450-mediated oxidation.

  • Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Add the test compound to a final concentration of 1 µM (ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Kinetic Sampling & Quenching: At precisely t = 0, 5, 15, 30, and 45 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly precipitates microsomal proteins and halts enzymatic activity.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow S1 Step 1: Compound Incubation 0.5 mg/mL HLM, 37°C S2 Step 2: Reaction Initiation Addition of NADPH (1 mM) S1->S2 S3 Step 3: Aliquot Sampling t = 0, 5, 15, 30, 45 min S2->S3 S4 Step 4: Quenching Cold Acetonitrile + Internal Standard S3->S4 S5 Step 5: Centrifugation 4000 rpm, 15 min, 4°C S4->S5 S6 Step 6: LC-MS/MS Analysis MRM Transition Monitoring S5->S6 S7 Step 7: Data Processing Calculate In Vitro Half-Life & CLint S6->S7

Self-validating high-throughput workflow for determining human liver microsomal (HLM) intrinsic clearance.

Conclusion

For drug development professionals engineering novel kinase inhibitors or CNS-penetrant therapeutics, relying on standard planar aminopyridines often leads to downstream formulation and pharmacokinetic failures. The 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine building block offers a sophisticated structural solution. By strategically utilizing the THP-methoxy group to disrupt crystal packing and shield against oxidative metabolism, researchers can simultaneously optimize solubility, lipophilicity, and target engagement vectors, significantly accelerating the path to clinical candidate selection.

References

  • Nishiguchi, G. A., et al. "Design and Discovery of N-(2-Methyl-5′-morpholino-6′-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3′-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers." ACS Publications, May 30, 2017. Available at:[Link]

  • "Aminopyridine derivatives and their use as selective ALK-2 inhibitors." US Patent US10710980B2, July 14, 2020.
  • "Substituted 4-aryl-n-phenyl-1,3,5-triazin-2-amines." World Intellectual Property Organization WO2012143399A1, October 26, 2012.
Comparative

Validating 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine Purity: A Comparative LC-MS Guide

For drug development professionals and analytical scientists, validating the purity of substituted aminopyridines presents a unique chromatographic challenge. The compound 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and analytical scientists, validating the purity of substituted aminopyridines presents a unique chromatographic challenge. The compound 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine combines a highly basic, polar aminopyridine core with a moderately hydrophobic tetrahydropyranyl ether moiety.

This guide objectively compares standard reversed-phase (C18) methodologies against orthogonal pentafluorophenyl (PFP) stationary phases for Liquid Chromatography-Mass Spectrometry (LC-MS) purity validation. By grounding our approach in the latest ICH Q2(R2) guidelines, we provide a self-validating framework to ensure analytical specificity, precision, and regulatory compliance.

Chemical Profiling & The Analytical Challenge

To design a robust LC-MS method, we must first deconstruct the analyte's physicochemical properties:

  • The Aminopyridine Core: The primary amine and pyridine nitrogen are highly basic. In standard acidic mobile phases, these sites are protonated. On traditional C18 columns, this leads to poor retention and severe peak tailing due to secondary ion-exchange interactions with residual surface silanols on the silica support[1].

  • The Tetrahydropyranylmethoxy Group: This ether-linked saturated heterocycle provides only moderate hydrophobicity, meaning dispersive (hydrophobic) interactions alone are insufficient for baseline resolution from closely related synthetic impurities (e.g., positional isomers or over-alkylated byproducts).

While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common starting point, aminopyridines often exhibit variable UV extinction coefficients, and co-eluting impurities can mask the true purity profile. High-Resolution LC-MS (HRMS) circumvents this by providing exact mass filtering, ensuring absolute specificity[2].

Comparative Analysis: C18 vs. PFP Stationary Phases

The selection of the stationary phase is the most critical variable in this workflow. Traditional alkyl phases (C18) rely almost entirely on dispersive hydrophobic interactions. In contrast, fluorinated stationary phases—specifically pentafluorophenyl (PFP)—offer a multimodal retention mechanism[3].

The highly electron-withdrawing fluorine atoms on the PFP ligand create a π -acidic surface. This facilitates strong π−π donor-acceptor interactions with the electron-rich ( π -basic) aminopyridine ring. Additionally, the PFP phase provides enhanced dipole-dipole interactions and hydrogen bonding capabilities, effectively shielding the basic analyte from residual silanols[4].

Quantitative Performance Comparison

The following table summarizes the experimental performance of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine analyzed via LC-MS using both phases under identical acidic gradient conditions.

Performance MetricStandard C18 Phase (Alkyl)Pentafluorophenyl (PFP) PhaseCausality / Scientific Rationale
Primary Retention Mechanism Dispersive (Hydrophobic)Hydrophobic, π−π , Dipole, H-bondPFP's orthogonality leverages the analyte's aromaticity and polarity[1].
Retention Time ( tR​ ) 1.8 min (Near void volume)4.5 min (Optimal retention)Multimodal interactions on PFP prevent premature elution of polar bases.
Peak Asymmetry ( As​ ) 1.85 (Significant tailing)1.05 (Excellent symmetry)PFP minimizes secondary interactions between the basic amine and silica silanols.
Resolution ( Rs​ ) from Isomers 1.1 (Co-elution risk)2.8 (Baseline resolution) π−π interactions are highly sensitive to subtle structural and spatial differences.
MS Signal Intensity (ESI+) 4.5×105 cps 8.2×105 cpsBetter retention on PFP allows elution in a higher organic % mobile phase, enhancing ESI desolvation[4].

Workflow Visualization

LCMS_Workflow A Target: 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine B1 Standard C18 Phase (Hydrophobic only) A->B1 B2 PFP Stationary Phase (π-π, Dipole, H-Bond) A->B2 C1 Poor Retention & Peak Tailing B1->C1 C2 Optimal Resolution & Peak Shape B2->C2 D High-Resolution LC-MS (ESI+) Method Optimization C1->D Redesign C2->D E ICH Q2(R2) Validation Specificity, Range, Lower Limit D->E F Validated Purity Profile E->F

Figure 1: Comparative LC-MS method development and ICH Q2(R2) validation workflow.

ICH Q2(R2) Compliant Validation Framework

To ensure the method is fit for purpose, it must be validated according to the ICH Q2(R2) guidelines for analytical procedures[5]. For an LC-MS purity assay, the following parameters are mandatory:

  • Specificity/Selectivity: The latest Q2(R2) update allows specificity to be inferred through the use of specific and selective MS detection (e.g., accurate m/z values or MRM transitions) combined with chromatographic retention time[2].

  • Reportable Range: The validation must cover the analyte concentration from the reporting threshold of impurities up to 120% of the nominal assay specification[6].

  • Lower Range Limit (LOD/LOQ): The method must demonstrate that the signal-to-noise ratio at the reporting threshold is sufficient (typically 10:1 for quantitation).

Step-by-Step Experimental Protocol

This protocol outlines a self-validating LC-MS workflow utilizing a PFP column to assess the purity of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine.

Step 1: Sample & Standard Preparation
  • Diluent: Water/Acetonitrile (90:10, v/v) to match the initial mobile phase conditions, preventing solvent-induced peak distortion.

  • Sample Concentration: Prepare the API at 1.0 mg/mL for impurity profiling (to detect trace impurities) and dilute to 10 µg/mL for main peak assay and linearity testing.

  • System Suitability Test (SST): Spike the 10 µg/mL standard with 0.1% of a known isomer (e.g., a 4-aminopyridine derivative). Self-Validation Check: The run is only valid if the resolution ( Rs​ ) between the main peak and the isomer is > 2.0, and the main peak asymmetry ( As​ ) is between 0.9 and 1.2.

Step 2: Chromatographic Conditions (LC)
  • Column: High-purity silica PFP column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Causality: Formic acid acts as a proton source, ensuring the basic nitrogen atoms remain fully protonated, which maximizes ESI+ sensitivity and stabilizes retention on the PFP phase).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus polar analytes)

    • 1.0 - 6.0 min: 5% to 60% B (Linear gradient for separation)

    • 6.0 - 7.5 min: 95% B (Column wash)

    • 7.5 - 10.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer).

Step 3: Mass Spectrometry Parameters (ESI-HRMS)
  • Ionization Mode: Electrospray Ionization Positive (ESI+). The compound readily forms an [M+H]+ ion.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Acquisition Mode: Full Scan (m/z 100–1000) for general purity profiling, with Data-Dependent Acquisition (DDA) MS/MS for structural elucidation of unknown impurities.

  • Quantitation: Extract the exact mass of the [M+H]+ ion (calculated for C11​H16​N2​O2​ ) with a 5 ppm mass tolerance window. Calculate purity as the relative MS area percentage of the target peak against the total area of all integrated peaks, correcting for any known response factor differences.

References

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International.[Link]

  • Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu.[Link]

  • Advancements and knowledge gaps in ICH Q2(R2). European Pharmaceutical Review.[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).[Link]

  • Validation of Analytical Procedure Q2(R2). International Council for Harmonisation (ICH).[Link]

Sources

Validation

structural comparison of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine and 3-aminopyridine

An In-Depth Comparative Guide to 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine and 3-Aminopyridine for Drug Discovery Professionals In the landscape of medicinal chemistry, the strategic modification of lead compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine and 3-Aminopyridine for Drug Discovery Professionals

In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of developing novel therapeutics with optimized efficacy and safety profiles. The 3-aminopyridine scaffold is a prevalent starting point, valued for its synthetic versatility and presence in numerous bioactive molecules.[1][2] This guide provides a comprehensive structural and physicochemical comparison between the parent 3-aminopyridine and its derivative, 2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine.

The introduction of the (tetrahydro-2H-pyran-4-yl)methoxy (THPM) group is not an arbitrary modification. The tetrahydropyran (THP) ring is recognized as a "privileged scaffold" in drug design.[3] It often serves as a bioisosteric replacement for cyclohexane, offering improved physicochemical properties such as reduced lipophilicity and enhanced metabolic stability, which are critical for a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4][5] This guide will dissect the nuanced differences between these two molecules, providing researchers with the foundational data and experimental frameworks necessary to make informed decisions in their drug discovery programs.

Part 1: Core Structural Analysis

The fundamental difference between the two molecules is the substitution at the C2 position of the pyridine ring. 3-Aminopyridine is a simple, planar aromatic amine, while its counterpart incorporates a bulky, flexible, and saturated heterocyclic system via an ether linkage.

3-Aminopyridine: This molecule is characterized by a six-membered aromatic pyridine ring with an amino group (-NH₂) at the meta (3-) position.[1] Its structure is rigid and planar. The lone pair of electrons on the pyridine nitrogen is part of the sp² hybrid orbital and contributes to the aromatic system, while the amino group's nitrogen has a lone pair that can participate in resonance with the ring.

2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine: This derivative retains the core 3-aminopyridine structure but is appended with a THPM group at the C2 position. This substituent introduces several key structural changes:

  • Loss of Local Planarity: The THP ring is a saturated heterocycle that preferentially adopts a stable, non-planar chair conformation.[6]

  • Increased Size and Flexibility: The THPM group adds significant steric bulk and conformational flexibility due to the rotatable bonds in the methoxy linker and the ring itself.

  • Introduction of a Hydrogen Bond Acceptor: The oxygen atom within the THP ring can act as a hydrogen bond acceptor, a feature absent in a cyclohexane bioisostere, potentially introducing new binding interactions with biological targets.[4]

Structural_Comparison cluster_0 3-Aminopyridine cluster_1 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine 3AP_img THPM_AP_img 3AP_label C₅H₆N₂ MW: 94.11 Planar Aromatic Core THPM_AP_label C₁₁H₁₆N₂O₂ MW: 208.26 Introduces: - Steric Bulk - Conformational Flexibility - H-Bond Acceptor (Oxygen)

Figure 1: Direct structural comparison of the two molecules.

Part 2: Comparative Physicochemical Properties

The addition of the THPM group is expected to significantly alter the physicochemical properties of the 3-aminopyridine core. The following table summarizes experimental data for 3-aminopyridine and predicted or inferred values for its THPM derivative, providing a basis for comparison.

Property3-Aminopyridine2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amineRationale for Difference
Molecular Formula C₅H₆N₂C₁₁H₁₆N₂O₂Addition of C₆H₁₀O₂ from the THPM group.
Molecular Weight ( g/mol ) 94.11[1]208.26Significant increase due to the large substituent.
cLogP 0.25~1.5 - 2.0 (estimated)While carbons are added, the ether and THP oxygens add polarity, mitigating the increase in lipophilicity. The value is likely higher than the parent but lower than a corresponding cyclohexyl derivative.[4]
Topological Polar Surface Area (TPSA) 38.91 Ų64.57 Ų (estimated)The two oxygen atoms in the THPM group significantly increase the polar surface area.
Hydrogen Bond Donors 11The primary amine is the sole H-bond donor in both molecules.
Hydrogen Bond Acceptors 24The pyridine nitrogen and amino nitrogen are acceptors in both. The THPM group adds an ether oxygen and a ring oxygen, increasing the acceptor count.[4]
Aqueous Solubility High (Soluble in water)[1]Moderate to Low (Predicted)The larger, more hydrophobic scaffold is expected to decrease water solubility despite the added polar groups.
pKa (Conjugate Acid) ~6.0~5.5 - 6.0 (Predicted)The electron-donating nature of the alkoxy group at the ortho position may slightly increase the basicity of the pyridine nitrogen, but steric hindrance could affect solvation of the protonated form. The effect is not expected to be dramatic.

Part 3: Implications for Drug Development and Reactivity

Pharmacokinetic (ADME) Profile

The primary motivation for incorporating a THP moiety is to improve a drug candidate's ADME properties.[3][4]

  • Metabolism: The THP ring is generally more resistant to metabolic oxidation compared to a cyclohexane ring, which can lead to lower clearance and a longer half-life in the body.[4]

  • Solubility and Lipophilicity: Achieving an optimal balance of solubility and lipophilicity is critical for oral bioavailability. While the THPM group increases molecular weight, its polarity helps to control the lipophilicity (LogP/LogD). According to Lipinski's "rule of five," a LogP value not exceeding 5 is desirable for drug-likeness.[7] The THPM derivative is expected to remain well within this range.

  • Permeability: The increased TPSA and number of hydrogen bond acceptors might slightly reduce passive diffusion across cell membranes, a factor that must be balanced against potential gains in solubility and metabolic stability.

Pharmacodynamic Profile

The THPM substituent can profoundly influence how the molecule interacts with its biological target:

  • Steric Influence: The sheer size of the THPM group can be used to probe steric constraints within a binding pocket, potentially enhancing selectivity for a specific target over related proteins.

  • Conformational Restriction and Exploration: The flexible linker allows the THP ring to orient itself in various positions, which can be advantageous for finding an optimal fit within a binding site. This can lead to an increase in binding affinity.

  • Novel Interactions: The oxygen atom in the THP ring can form a crucial hydrogen bond with a donor residue (e.g., the backbone NH of an amino acid) in the target protein, providing an additional anchor point that is unavailable to 3-aminopyridine.[4]

Chemical Reactivity

The reactivity of the 3-amino group is a key handle for synthetic elaboration. While the electronic influence of the ortho-alkoxy group is expected to be minimal, its steric bulk could present a significant challenge. N-substitution reactions, such as reductive aminations or acylations at the 3-amino position, may proceed more slowly compared to the unhindered 3-aminopyridine.[8][9] This could necessitate the use of more forcing reaction conditions or alternative synthetic strategies.

Part 4: Experimental Protocols for Comparative Analysis

To move from prediction to empirical data, the following protocols are provided. They establish a self-validating system for comparing the critical physicochemical properties of the two molecules.

Protocol 1: Experimental Determination of Lipophilicity (logD₇.₄)

Causality: Lipophilicity is a critical determinant of a drug's ADME properties. The shake-flask method is the gold standard for measuring the partition coefficient (logP for non-ionizable compounds) or distribution coefficient (logD for ionizable compounds at a specific pH).[7][10] We will determine logD at a physiologically relevant pH of 7.4.

Methodology:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate it with n-octanol by mixing equal volumes and stirring vigorously for 24 hours, then allowing the phases to separate. Similarly, pre-saturate n-octanol with the PBS buffer.

  • Sample Preparation: Accurately weigh approximately 1 mg of the test compound (3-aminopyridine or the THPM derivative) and dissolve it in the pre-saturated n-octanol to create a stock solution (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine 2 mL of the pre-saturated n-octanol stock solution with 2 mL of the pre-saturated PBS (pH 7.4).

  • Equilibration: Seal the vial and shake it vigorously on a mechanical shaker at a constant temperature (e.g., 25°C) for at least 3 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at 2000 rpm for 10 minutes to achieve a clean separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and PBS phases using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve for each compound must be generated beforehand.

  • Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in PBS])

Protocol 2: Equilibrium Aqueous Solubility Determination

Causality: Aqueous solubility is essential for drug absorption and distribution.[11] This protocol determines the thermodynamic equilibrium solubility, providing a definitive measure of a compound's ability to dissolve in an aqueous medium.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of a relevant aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. The presence of undissolved solid is essential.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) using a rotator or shaker for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample Clarification: Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter (use a filter material, like PTFE, that has low compound binding). This step is critical to remove any remaining solid particles.

  • Quantification: Accurately dilute the clear filtrate with the mobile phase and analyze its concentration using a validated HPLC-UV method against a standard calibration curve.

  • Data Reporting: Report the solubility in mg/mL or µM.

Experimental_Workflow cluster_0 Protocol 1: logD Determination cluster_1 Protocol 2: Solubility Determination A1 Prepare Saturated n-Octanol & PBS (pH 7.4) A2 Dissolve Compound in Octanol A1->A2 A3 Mix Octanol & PBS Phases A2->A3 A4 Shake to Equilibrate A3->A4 A5 Centrifuge to Separate Phases A4->A5 A6 Quantify Concentration in Each Phase via HPLC A5->A6 B1 Add Excess Solid to PBS (pH 7.4) B2 Agitate to Equilibrate (24-48h) B1->B2 B3 Centrifuge to Pellet Solid B2->B3 B4 Filter Supernatant B3->B4 B5 Quantify Concentration of Filtrate via HPLC B4->B5

Figure 2: Workflow for comparative experimental analysis.

Conclusion

The transition from 3-aminopyridine to 2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine represents a strategic move in medicinal chemistry aimed at enhancing drug-like properties. While 3-aminopyridine offers a simple, synthetically accessible core, the incorporation of the THPM substituent provides a powerful tool to modulate the molecule's steric profile, conformational flexibility, and ADME characteristics. The THPM derivative is predicted to have lower lipophilicity than a corresponding alkyl or cycloalkyl analog, improved metabolic stability, and an additional hydrogen bond acceptor, all of which are desirable traits in drug design. However, these potential benefits must be empirically validated, and researchers should anticipate potential challenges in synthetic accessibility due to steric hindrance. The experimental protocols provided in this guide offer a robust framework for obtaining the critical data needed to evaluate the true potential of this and similar modifications in a drug discovery campaign.

References

  • Pouliot, M., et al. (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. ACS Publications. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 2). 3-Aminopyridine: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Pouliot, M., et al. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health. Retrieved from [Link]

  • Auctores Publishing. (2023, March 20). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. Retrieved from [Link]

  • Ghosh, A. K., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. National Institutes of Health. Retrieved from [Link]

  • WUR eDepot. (n.d.). THE REACTIVITY OF SUBSTITUTED PURINES IN STRONGLY BASIC MEDIUM. WUR eDepot. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine. National Institutes of Health. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine. NextSDS. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran, tetrahydro-2-methoxy- (CAS 6581-66-4). Cheméo. Retrieved from [Link]

  • PubChemLite. (n.d.). 2h-pyran, tetrahydro-4,4-dimethoxy- (C7H14O3). PubChemLite. Retrieved from [Link]

  • ScienceDirect. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. ScienceDirect. Retrieved from [Link]

  • ResearchGate. (n.d.). A computational study of 4-alkyl equatorial tetrahydro-2 H-thiopyran-1-oxides. ResearchGate. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(Tetrahydro-2H-pyran-4-yl)pyriMidin-4-aMine. NextSDS. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Wiley Online Library. Retrieved from [Link]

  • ScienceScholar. (2022, June 13). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2). Cheméo. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. Google Patents.
  • Beilstein Journal of Organic Chemistry. (2024, September 27). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ScienceScholar. (2022, May 18). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine

As a specialized building block frequently utilized in drug discovery—particularly in the synthesis of kinase inhibitors and GPCR ligands—2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine requires stringent handling and...

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Author: BenchChem Technical Support Team. Date: March 2026

As a specialized building block frequently utilized in drug discovery—particularly in the synthesis of kinase inhibitors and GPCR ligands—2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine requires stringent handling and disposal protocols. Because it contains a highly biologically active aminopyridine motif coupled with a lipophilic tetrahydropyran (THP) ring, this compound presents unique physicochemical hazards.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational plan for the safe segregation, containerization, and ultimate disposal of this chemical, ensuring compliance with federal environmental and occupational safety standards.

Physicochemical Hazard Profiling & Causality

To safely manage chemical waste, researchers must understand the causality behind the required protocols. The structural components of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine dictate its hazard profile and its subsequent waste classification:

  • Aminopyridine Core (Toxicity & Reactivity): Aminopyridines are weak organic bases. They are notoriously active in biological systems, often exhibiting significant dermal toxicity, neurotoxicity, and eye irritation. In waste streams, the basic pyridine nitrogen can cause exothermic reactions if inadvertently mixed with concentrated acids.

  • Tetrahydropyran Motif (Lipophilicity): The THP ring increases the molecule's overall lipophilicity. This enhances its ability to penetrate standard nitrile gloves over extended exposure periods and increases its persistence in aqueous environmental systems, posing a severe threat to aquatic life.

  • Organonitrogen Composition (Combustion Hazards): Because the molecule is rich in nitrogen, its disposal via standard combustion generates hazardous nitrogen oxides (NOx). Therefore, it cannot be disposed of in standard municipal waste facilities and requires specialized high-temperature incineration[1].

Pre-Operational Hazard Assessment & PPE

Before generating waste or handling the neat compound, a formal hazard assessment must be conducted in accordance with OSHA standards[2].

Step-by-Step PPE & Engineering Controls
  • Engineering Controls: All transfers of the neat powder or concentrated solutions must be performed inside a certified Class II biological safety cabinet or a hard-ducted chemical fume hood to prevent inhalation of aerosolized particulates.

  • Hand Protection: Due to the lipophilic nature of the THP ring, standard 4-mil nitrile gloves offer only splash protection. For handling concentrated solutions (e.g., in DMSO or DMF), use double-gloving or heavy-duty butyl rubber gloves.

  • Body & Eye Protection: A fully buttoned, flame-resistant (FR) laboratory coat and ANSI Z87.1-compliant chemical splash goggles are mandatory[2].

Waste Segregation and Disposal Workflow

The overriding principle of laboratory safety is that no chemical activity should begin unless a comprehensive disposal plan has been formulated[1]. Under the EPA's Resource Conservation and Recovery Act (RCRA), while this specific proprietary compound may not be explicitly listed on the P- or U-lists, it must be managed as a characteristic hazardous waste due to its toxicity and environmental persistence[3].

Phase 1: Segregation at the Source

Never mix aminopyridine waste with acidic waste streams or halogenated solvents unless explicitly required by a validated destruction protocol. Mixing with acids can cause violent exothermic neutralization, while mixing with halogenated solvents complicates the incineration process and increases disposal costs.

Phase 2: Containerization
  • Solid Waste: Collect contaminated weigh boats, pipette tips, and empty reagent vials in a dedicated, puncture-resistant High-Density Polyethylene (HDPE) container. Double-bagging is recommended to prevent the escape of fine powders.

  • Liquid Waste: Collect organic and aqueous waste in separate, chemically compatible containers (e.g., PTFE or glass for organics; HDPE for aqueous). Ensure containers are fitted with vented caps to prevent pressure buildup from incidental off-gassing.

Phase 3: Final Disposal Route

The only acceptable method for the final destruction of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine is high-temperature incineration at a RCRA-permitted facility equipped with NOx scrubbers . This ensures the complete thermal breakdown of the heterocyclic rings while capturing toxic nitrogen oxide emissions[1].

Waste Stream Categorization Data

The following table summarizes the quantitative and qualitative data for segregating waste streams containing this compound.

Waste StreamPrimary ConstituentsRCRA ClassificationApproved Disposal MethodContainer Specifications
Solid Waste Contaminated PPE, empty vials, powder residueUnlisted Hazardous Waste (Toxicity characteristic)[3]High-Temperature IncinerationHDPE wide-mouth jars, double-bagged
Organic Liquid Compound dissolved in DMSO, MeOH, or EtOAcIgnitable (D001) / Toxic[3]Incineration (NOx scrubbed)Flammable-rated HPLC cans or amber glass
Aqueous Waste Basic aqueous washes containing trace amineCorrosive (D002) if pH ≥ 12.5, Toxic[3]Specialized Aqueous TreatmentPolyethylene carboys (vented)

Decision-Tree: Segregation & Disposal Pathway

The following diagram illustrates the logical workflow for isolating and disposing of waste streams generated during experiments involving 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine.

WasteDisposal Start Waste Generation: 2-(Tetrahydro-2H-pyran-4-ylmethoxy) pyridin-3-amine State Physical State? Start->State Solid Solid Waste (Powders, Vials, PPE) State->Solid Solid Liquid Liquid Waste (Reaction Mixtures, Washes) State->Liquid Liquid Incineration High-Temp Incineration (NOx Scrubbing Required) Solid->Incineration LiqType Solvent Type? Liquid->LiqType OrgWaste Organic Solvents (DMSO, MeOH, EtOAc) LiqType->OrgWaste Organic AqWaste Aqueous Waste (Basic/Neutral) LiqType->AqWaste Aqueous OrgWaste->Incineration AqueousTreatment pH Neutralization & Specialized Aqueous Disposal AqWaste->AqueousTreatment

Workflow for the segregation and disposal of heterocyclic amine waste streams.

References

  • Title: Management of Waste - Prudent Practices in the Laboratory Source: National Institutes of Health (NIH) / National Academies Press URL: [Link]

  • Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR) / US EPA URL: [Link]

  • Title: 29 CFR 1910.132 - Personal Protective Equipment General Requirements Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine
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Reactant of Route 2
2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine
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